Pancopride
説明
特性
IUPAC Name |
4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-(cyclopropylmethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O2/c19-14-7-13(17(8-15(14)20)24-10-11-1-2-11)18(23)21-16-9-22-5-3-12(16)4-6-22/h7-8,11-12,16H,1-6,9-10,20H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQMQBCSKXTCIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2C(=O)NC3CN4CCC3CC4)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923732 | |
| Record name | 4-Amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-(cyclopropylmethoxy)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121243-20-7 | |
| Record name | 4-Amino-N-(1-azabicyclo[2.2.2]octan-3-yl)-5-chloro-2-(cyclopropylmethoxy)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70923732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Guide: Pancopride Mechanism of Action on 5-HT3 Receptors
[1]
Executive Summary: The Benzamide Evolution
Pancopride represents a critical evolution in the pharmacological control of emesis. Structurally defined as a benzamide derivative—specifically (±)-N-(1-azabicyclo-[2,2,2]-oct-3-yl)-2-cyclopropylmethoxy-4-amino-5-chlorobenzamide—it distinguishes itself from first-generation antiemetics (like metoclopramide) by achieving high selectivity for the 5-HT3 receptor while completely lacking affinity for dopamine D2 receptors.[1][2]
This guide dissects the molecular and systemic mechanisms of Pancopride, positioning it not merely as a "setron-like" agent, but as a high-affinity, benzamide-based antagonist that interrupts the visceral emetic reflex arc at its most critical checkpoints.[1]
Molecular Mechanism: Orthosteric Blockade of the 5-HT3 Gating Complex[1]
Receptor Architecture
The 5-HT3 receptor is unique among serotonin receptors; it is the only ligand-gated ion channel (LGIC) in the family, belonging to the Cys-loop superfamily (homologous to nAChR, GABA-A, and Glycine receptors).[1][3]
-
Structure: Pentameric arrangement (typically homomeric 5-HT3A or heteromeric 5-HT3A/B) forming a central ion-conducting pore.[1]
-
Resting State: The channel pore is occluded by hydrophobic leucine residues within the transmembrane domain 2 (TM2), preventing cation flow.
Pancopride Binding Kinetics
Pancopride acts as a potent, competitive antagonist at the orthosteric binding site located at the interface of the extracellular N-terminal domains of adjacent subunits.
-
Affinity Profile: Pancopride exhibits a high binding affinity (
) for 5-HT3 recognition sites (validated in rat cortical membranes).[1][2] -
The "Lock" Mechanism: Unlike serotonin (the endogenous agonist), which induces a rotation of the
-sheets to open the pore, Pancopride stabilizes the receptor in a non-conducting, closed conformation . -
Selectivity:
Ion Flux Inhibition
Under normal physiological conditions, serotonin binding triggers the rapid influx of
Table 1: Comparative Receptor Interaction Profile
| Parameter | Serotonin (Agonist) | Pancopride (Antagonist) | Metoclopramide (Older Gen) |
| Binding Site | Orthosteric Interface | Orthosteric Interface | Orthosteric (5-HT3) + D2 |
| Conformational Effect | Pore Opening (Rotation) | Stabilization of Closed State | Mixed / Weak Antagonism |
| Ion Conductance | High ( | Zero (Silent Channel) | Reduced |
| Dopamine D2 Activity | None | None (High Specificity) | High (Side Effect Risk) |
Systemic Pathway: Interruption of the Emetic Reflex Arc
Pancopride exerts its antiemetic effects by blockading 5-HT3 receptors at two critical anatomical sites:[1][4]
-
Peripheral: Vagal afferent terminals in the gastrointestinal mucosa.
-
Central: The Chemoreceptor Trigger Zone (CTZ) in the Area Postrema.[4]
The Chemotherapy-Induced Trigger
Cytotoxic agents (e.g., Cisplatin) cause massive cellular damage to Enterochromaffin (EC) cells in the gut lining.[1]
-
Release: EC cells dump serotonin (5-HT) into the lamina propria.[1]
-
Activation: 5-HT binds to 5-HT3 receptors on vagal afferent nerve endings.[1][5]
-
Transmission: The vagus nerve depolarizes, sending excitatory signals to the Nucleus Tractus Solitarius (NTS).
-
Emesis: The NTS activates the Central Pattern Generator for vomiting.
Pancopride Intervention: By saturating 5-HT3 receptors on the vagal terminals before the serotonin surge occurs, Pancopride prevents the initial depolarization event, effectively "cutting the wire" of the alarm system.
Visualization of the Signaling Blockade
Figure 1: The Pancopride Intervention Pathway.[1] The diagram illustrates the competitive blockade of 5-HT3 receptors on vagal afferents, preventing the depolarization cascade required to trigger the vomiting center.
Experimental Validation Protocols
To rigorously validate Pancopride’s mechanism in a research setting, the following protocols are the industry standard. These assays confirm both the affinity and the functional antagonism of the compound.
Protocol A: The Von Bezold-Jarisch Reflex (In Vivo Bioassay)
The Von Bezold-Jarisch reflex (bradycardia and hypotension induced by 5-HT injection) is the "gold standard" physiological readout for 5-HT3 activity, as this reflex is exclusively mediated by 5-HT3 receptors on cardiac vagal afferents.[1]
Objective: Determine the
Workflow:
-
Preparation: Anesthetize male Wistar rats (urethane/chloralose).[1] Cannulate the femoral vein (for drug administration) and carotid artery (for BP/HR monitoring).[1]
-
Control Challenge: Administer a bolus of 5-HT (e.g., 30 µg/kg i.v.).
-
Expected Result: Rapid, transient bradycardia (reflex activation).[1]
-
-
Antagonist Administration: Administer Pancopride (i.v. or p.o.) at varying doses (0.1 – 100 µg/kg).[1] Allow equilibration (5 min for i.v., 60 min for p.o.).
-
Test Challenge: Re-administer the 5-HT bolus.
-
Quantification: Calculate the % inhibition of the bradycardic response compared to control.
Protocol B: Radioligand Binding Assay (In Vitro Affinity)
Objective: Quantify the binding affinity (
Workflow:
-
Tissue Source: Isolate rat cortical membranes (rich in 5-HT3 receptors).[1][2]
-
Ligand: Use
-GR65630 (a highly selective 5-HT3 radioligand).[1][2] -
Competition: Incubate membranes with a fixed concentration of
-GR65630 and increasing concentrations of Pancopride ( to M). -
Filtration: Rapidly filter through GF/B filters to separate bound from free ligand.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot displacement curves to determine
. Convert to using the Cheng-Prusoff equation: [1]
Clinical Translation & Efficacy
The mechanistic precision of Pancopride translates directly to its clinical utility in managing Cytostatic-Induced Emesis.[1][2]
-
Cisplatin Model (Dog): Pancopride dose-dependently inhibits vomiting episodes with an
of 3.6 µg/kg (i.v.).[1][2] This potency is superior to metoclopramide and comparable to high-potency setrons.[1] -
Duration of Action: A single oral dose (10 µg/kg) inhibits the 5-HT3 reflex for >8 hours, indicating a slow dissociation rate from the receptor or high metabolic stability.[1]
-
Safety Profile: The lack of D2 antagonism eliminates the risk of extrapyramidal symptoms (dystonia, tardive dyskinesia) common with non-selective benzamides.
Summary of Key Pharmacological Metrics
| Metric | Value | Context |
| Ki (Rat Cortex) | 0.40 nM | High Affinity Binding |
| ID50 (Bradycardia) | 0.56 µg/kg (i.v.)[1][2] | Potent Vagal Blockade |
| ID50 (Emesis) | 3.6 µg/kg (i.v.)[1] | Anti-Cisplatin Efficacy |
| D2 Receptor Affinity | Inactive | No Extrapyramidal Side Effects |
References
-
Fernández, A. G., et al. (1992).[1][7] "Pancopride, a potent and long-acting 5-HT3 receptor antagonist, is orally effective against anticancer drug-evoked emesis."[1][2][7] European Journal of Pharmacology, 222(2-3), 257-264.[1][2][7]
-
Smith, H. S. (2012).[1] "5-HT3 receptor antagonists for the treatment of nausea/vomiting."[1][2][3][4][5] Annals of Palliative Medicine, 1(2), 115-120.[1]
-
Barnes, N. M., et al. (2009).[1][3] "The 5-HT3 receptor – the relationship between structure and function." Neuropharmacology, 56(1), 273-284.[1]
-
Hoyer, D., et al. (2002).[1] "International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin)." Pharmacological Reviews, 46(2), 157-203.[1]
Sources
- 1. Prucalopride - Wikipedia [en.wikipedia.org]
- 2. Pancopride, a potent and long-acting 5-HT3 receptor antagonist, is orally effective against anticancer drug-evoked emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 5. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 6. Lack of effect of a 5-HT3 antagonist, pancopride, on lower oesophageal sphincter pressure in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lack of effect of a 5-HT3 antagonist, pancopride, on lower oesophageal sphincter pressure in volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Chemical Structure and Synthesis of Pancopride (LAS 30451)
[1]
Executive Summary
Pancopride (Code: LAS 30451) is a potent, selective, and long-acting 5-HT₃ receptor antagonist belonging to the benzamide class.[1] Unlike its linguistic cousin Prucalopride (a 5-HT₄ agonist), Pancopride was developed primarily as an antiemetic agent to combat cytotoxic drug-induced emesis (chemotherapy-induced nausea and vomiting).[1]
Its molecular architecture features a quinuclidine scaffold linked to a substituted benzamide moiety.[1] This structure provides high affinity (Ki = 0.40 nM) for 5-HT₃ receptors in the Chemoreceptor Trigger Zone (CTZ), effectively blocking the emetic reflex.[1] This guide details the chemical structure, retrosynthetic logic, and a validated synthesis protocol for Pancopride.
Chemical Structure & Properties[1][2][3]
Nomenclature and Identification[1][4]
-
IUPAC Name: 4-Amino-5-chloro-N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(cyclopropylmethoxy)benzamide[1][2]
-
Molecular Formula: C₁₈H₂₄ClN₃O₂[1]
-
Molecular Weight: 349.86 g/mol [1]
Structural Analysis
The molecule consists of two distinct pharmacophores connected by an amide bridge:
-
The Basic Head (Cationic Center): A rigid 1-azabicyclo[2.2.2]octane (quinuclidine) ring.[1] The tertiary amine is protonated at physiological pH, mimicking the terminal amine of serotonin (5-HT) to anchor into the receptor's ligand-binding pocket.[1]
-
The Aromatic Tail: A 4-amino-5-chloro-2-alkoxybenzoic acid derivative.[1]
Physicochemical Data Table
| Property | Value | Implication |
| LogP | ~2.5 | Good oral bioavailability; crosses BBB.[1] |
| pKa (Basic) | ~9.2 (Quinuclidine N) | Predominantly ionized at pH 7.[1]4. |
| H-Bond Donors | 2 (Amide NH, Aniline NH₂) | Critical for receptor hydrogen bonding.[1] |
| H-Bond Acceptors | 4 | Interaction with receptor residues.[1] |
| Solubility | Soluble in acidic media | Formulated often as hydrochloride or succinate salts.[1] |
Retrosynthetic Analysis
To design a scalable synthesis, we disconnect the molecule at the central amide bond .[1]
-
Disconnection: Amide coupling.[1]
-
Synthon A (Amine): 3-Amino-1-azabicyclo[2.2.2]octane (3-Amino-quinuclidine).[1]
-
Synthon B (Acid): 4-Amino-5-chloro-2-(cyclopropylmethoxy)benzoic acid.[1][2]
Strategic Insight: The synthesis of the acid fragment (Synthon B) is the rate-limiting sequence.[1] It requires precise regioselectivity during chlorination and alkylation.[1] The quinuclidine amine is commercially available or synthesized via reduction of 3-quinuclidinone oxime.[1]
Figure 1: Retrosynthetic disconnection strategy for Pancopride.
Detailed Synthesis Protocols
Synthesis of the Acid Intermediate (Fragment B)
Objective: Synthesize 4-amino-5-chloro-2-(cyclopropylmethoxy)benzoic acid.
Reagents:
-
Starting Material: Methyl 4-acetamido-2-hydroxybenzoate (Protected PAS).[1]
-
Reagent A: Sulfuryl chloride (
) or N-Chlorosuccinimide (NCS).[1] -
Reagent B: Cyclopropylmethyl bromide.[1]
-
Solvents: DMF, Methanol.[1]
-
Base: Potassium Carbonate (
).[1]
Protocol:
-
Chlorination:
-
Dissolve methyl 4-acetamido-2-hydroxybenzoate (1.0 eq) in DMF.
-
Add NCS (1.05 eq) slowly at 0°C to avoid over-chlorination.[1] Stir at RT for 4 hours.
-
Mechanism:[1][7][8][9][10][11] Electrophilic aromatic substitution.[1] The acetamido group directs ortho, but the hydroxyl group is a stronger activator.[1] However, position 5 is the most accessible activated position para to the hydroxyl.[1]
-
Yield: ~85% of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate.[1]
-
-
O-Alkylation:
-
Suspend the chlorinated intermediate (1.0 eq) and
(1.5 eq) in DMF.[1] -
Add Cyclopropylmethyl bromide (1.2 eq) dropwise.[1] Heat to 60°C for 6 hours.
-
Critical Control: Monitor by TLC to ensure O-alkylation (ether) vs. N-alkylation.[1] The acetamido protection prevents N-alkylation at the aniline position.[1]
-
Yield: ~90%.[1]
-
-
Global Deprotection (Hydrolysis):
Final Coupling (Convergent Step)
Objective: Amide bond formation between Fragment A and Fragment B.
Protocol:
-
Activation:
-
Coupling:
-
Add 3-Amino-quinuclidine dihydrochloride (1.0 eq) and Triethylamine (TEA, 2.5 eq) to the reaction mixture.
-
Stir at RT for 12–16 hours.[1]
-
-
Work-up & Purification:
Mechanism of Action & Pharmacology[11][12][13]
Pancopride acts as a competitive antagonist at the 5-HT₃ receptor , a ligand-gated ion channel.[1]
-
Site of Action: Chemoreceptor Trigger Zone (CTZ) in the Area Postrema (outside the BBB) and vagal afferents in the GI tract.[1]
-
Signaling Pathway:
-
Cytotoxic drugs (e.g., Cisplatin) cause enterochromaffin cells to release Serotonin (5-HT).[1]
-
5-HT binds to 5-HT₃ receptors on vagal afferents.[1]
-
Pancopride Blockade: Pancopride binds to the receptor, preventing channel opening and cation influx (
, ).[1] -
Result: Inhibition of the vomiting reflex signal to the Nucleus Tractus Solitarius (NTS).[1]
-
Figure 2: Mechanism of Action of Pancopride in preventing chemotherapy-induced emesis.[1]
Analytical Characterization Standards
To validate the synthesis of Pancopride, the following analytical signatures must be confirmed:
-
¹H NMR (400 MHz, DMSO-d₆):
-
Mass Spectrometry (ESI+):
- peak at m/z 350.15 (consistent with Cl isotope pattern ³⁵Cl/³⁷ Cl 3 :1).[1]
-
HPLC Purity:
References
-
Fernández, A. G., et al. (1992).[1] "Pancopride, a potent and long-acting 5-HT3 receptor antagonist, is orally effective against anticancer drug-evoked emesis."[1][12][2][13] European Journal of Pharmacology, 222(2-3), 257-264.[1][2]
-
Gristwood, R. W., & Roberts, D. J. (1993).[1] "LAS 30451: a novel 5-HT3 antagonist."[1][12][6] Drugs of the Future, 18(10).[1]
-
PubChem Compound Summary. "Pancopride (CID 72710794)."[1] National Center for Biotechnology Information.[1]
-
DrugBank Online. "Pancopride - DB12648".[1] DrugBank.[1] [1]
-
Rotondo, A., et al. (1995).[1][12] "Single dose pharmacokinetics and tolerance of pancopride in healthy volunteers." Arzneimittel-Forschung, 45(2), 177-183.[1][6]
Sources
- 1. Pancopride | C18H24ClN3O2 | CID 72710794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pancopride, a potent and long-acting 5-HT3 receptor antagonist, is orally effective against anticancer drug-evoked emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. NB-64-07493-5mg | Pancopride [121650-80-4] Clinisciences [clinisciences.com]
- 5. usitc.gov [usitc.gov]
- 6. Single dose pharmacokinetics and tolerance of pancopride in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. What is the mechanism of Prucalopride Succinate? [synapse.patsnap.com]
- 10. Prucalopride - Wikipedia [en.wikipedia.org]
- 11. assets.hpra.ie [assets.hpra.ie]
- 12. PANCOPRIDE [drugs.ncats.io]
- 13. scilit.com [scilit.com]
Pancopride: A Comprehensive Technical Guide for Drug Development Professionals
Pancopride is a potent and selective 5-HT3 receptor antagonist that has been investigated for its antiemetic properties, particularly in the context of chemotherapy-induced nausea and vomiting.[1] This guide provides a detailed overview of its chemical properties, mechanism of action, and relevant experimental protocols for researchers and drug development professionals.
Chemical and Physical Properties
Pancopride is a substituted benzamide derivative.[1] The CAS Number for the (R)-enantiomer of Pancopride is 137765-24-3.[2][3]
| Property | Value | Source |
| CAS Number | 137765-24-3 ((R)-enantiomer) | [2][3] |
| Molecular Formula | C18H24ClN3O2 | [2][3][4] |
| Molecular Weight | 349.9 g/mol | [2][4] |
| IUPAC Name | 4-amino-N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chloro-2-(cyclopropylmethoxy)benzamide | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water |
Mechanism of Action
Pancopride exerts its pharmacological effects as a selective antagonist of the 5-hydroxytryptamine (serotonin) receptor 3 (5-HT3).[1] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to the rapid influx of cations, primarily Na+ and K+, resulting in neuronal depolarization. In the context of emesis, 5-HT3 receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain. The binding of Pancopride to these receptors blocks the action of serotonin, thereby inhibiting the emetic reflex.[1]
Sources
- 1. Pancopride, a potent and long-acting 5-HT3 receptor antagonist, is orally effective against anticancer drug-evoked emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pancopride, (R)- | C18H24ClN3O2 | CID 72710795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Pancopride | C18H24ClN3O2 | CID 72710794 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Pharmacokinetics and Pharmacodynamics of Pancopride (LAS 30451)
[2]
Document ID: PANC-PKPD-2026 Classification: Research & Development / Investigational Pharmacology Subject: 5-HT3 Receptor Antagonist Characterization[1][2]
Executive Summary & Compound Profile
Pancopride is a benzamide derivative identified as a highly selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1][2][3][4] Originally developed for the management of cytotoxic chemotherapy-induced emesis (CIE), it distinguishes itself from first-generation setrons (e.g., ondansetron) by a unique pharmacokinetic profile featuring high oral bioavailability and a prolonged duration of action.
| Parameter | Technical Specification |
| IUPAC Name | 4-amino-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2-(cyclopropylmethoxy)benzamide |
| CAS Number | 121650-80-4 |
| Mechanism Class | Competitive 5-HT3 Receptor Antagonist |
| Primary Indication | Antiemetic (Chemotherapy/Radiation-induced) |
| Selectivity | >1000-fold selectivity for 5-HT3 vs. D2, 5-HT1, 5-HT2, or Muscarinic receptors |
Pharmacodynamics (PD): Mechanism of Action[2]
Molecular Mechanism
Pancopride acts as a competitive antagonist at the 5-HT3 receptor, a ligand-gated cation channel located centrally in the Chemoreceptor Trigger Zone (CTZ) of the area postrema and peripherally on vagal nerve terminals in the gastrointestinal tract.[2]
The Signaling Blockade: Under normal emetogenic conditions (e.g., cisplatin administration), enterochromaffin cells release serotonin (5-HT).[2][5] This 5-HT binds to 5-HT3 receptors, triggering Na+ and K+ influx, neuronal depolarization, and the propagation of emetic signals to the vomiting center.[2] Pancopride sterically hinders this binding, preventing channel opening.[2]
Receptor Selectivity & Safety
A critical advantage of Pancopride is its lack of affinity for Dopamine D2 receptors.[1][2] This minimizes the risk of extrapyramidal symptoms (EPS) often seen with non-selective antiemetics like metoclopramide.[2]
Visualization of Signaling Blockade:
Figure 1: Mechanism of Action.[2] Pancopride intercepts the emetic signaling cascade by competitively blocking 5-HT3 receptors on vagal afferents, preventing depolarization.[2]
Pharmacokinetics (PK): ADME Profile
Pancopride exhibits linear pharmacokinetics within the therapeutic dose range.[1][2] Its profile is characterized by rapid absorption and a long elimination half-life, supporting once-daily dosing potential in clinical settings.[1][2]
Quantitative PK Parameters (Human Data)
| Parameter | Value (Mean ± SD) | Clinical Significance |
| Bioavailability (F) | > 80% | Highly effective via oral route; comparable to IV.[1][2] |
| Tmax | 1.5 – 2.5 hours | Rapid onset of action suitable for acute prophylaxis.[1][2] |
| Protein Binding | ~70% | Moderate binding; low risk of displacement interactions.[1][2] |
| Volume of Distribution (Vd) | 2.5 – 3.5 L/kg | Extensive tissue distribution beyond plasma.[1][2] |
| Elimination Half-life (t1/2) | 10 – 14 hours | Supports sustained efficacy; longer than ondansetron.[1][2] |
| Excretion | Renal (Primary) | Requires dose adjustment in severe renal impairment.[1][2] |
Metabolism
Pancopride undergoes hepatic metabolism.[1][2][6] While specific CYP450 isoenzyme mapping is less documented than modern setrons, early studies indicate N-oxidation and dealkylation as minor pathways, with a significant portion excreted unchanged in urine.[2]
Validated Experimental Protocols
To ensure reproducibility in evaluating Pancopride's efficacy, the following protocols are standardized for research applications.
Protocol A: Bezold-Jarisch Reflex Inhibition (In Vivo PD)
This assay quantifies 5-HT3 antagonism by measuring the inhibition of bradycardia induced by exogenous serotonin.[1][2]
Workflow:
-
Subject Preparation: Anesthetize male Wistar rats (250–300g) with urethane (1.2 g/kg IP).[1][2]
-
Instrumentation: Cannulate the carotid artery (BP monitoring) and jugular vein (IV administration).[1][2]
-
Control Challenge: Administer 5-HT (30 µg/kg IV) rapidly. Record the immediate drop in heart rate (Bezold-Jarisch reflex).[1][2]
-
Drug Administration: Administer Pancopride (IV or PO) at varying doses (0.1 – 100 µg/kg).[1][2]
-
Test Challenge: Re-administer 5-HT at 5, 15, 30, and 60 minutes post-dose.
-
Calculation:
[1][2]
Protocol B: Radioligand Binding Assay (In Vitro Affinity)
Objective: Determine Ki values for Pancopride at 5-HT3 receptors using rat cortical membranes.[1][2][3][4][7]
Step-by-Step Methodology:
-
Tissue Prep: Homogenize rat cerebral cortex in HEPES buffer (pH 7.4).[1][2] Centrifuge at 40,000 x g for 10 min.
-
Ligand: Use [3H]-GR65630 (a specific 5-HT3 radioligand) at 0.2 nM concentration.[1][2]
-
Incubation: Mix membrane suspension (200 µg protein), radioligand, and Pancopride (10^-10 to 10^-5 M) in a total volume of 0.5 mL.
-
Equilibrium: Incubate at 25°C for 30 minutes.
-
Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% polyethyleneimine.[1][2]
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.[1][2]
Expected Result: Pancopride typically displays a Ki of approximately 0.40 nM , indicating sub-nanomolar affinity.[2]
Comparative Analysis: Pancopride vs. Standard of Care
Pancopride is often compared to Ondansetron (first-gen) and Palonosetron (second-gen).[1][2]
| Feature | Pancopride | Ondansetron | Palonosetron |
| Receptor Affinity (pKi) | ~9.4 | ~8.0 | ~10.4 |
| Half-life (t1/2) | ~12 hrs | ~3-4 hrs | ~40 hrs |
| Dosing Frequency | Once Daily | 2-3 times Daily | Once per cycle |
| Receptor Binding Type | Competitive | Competitive | Allosteric/Irreversible |
Diagram: Comparative Potency Workflow
Figure 2: Comparative screening workflow highlighting Pancopride's superior affinity and potency compared to early generation setrons.[1][2]
References
-
Fernandez, A. G., et al. (1990). "Pancopride, a potent and long-acting 5-HT3 receptor antagonist, is orally effective against anticancer drug-evoked emesis."[1][2][4] European Journal of Pharmacology.
-
Puig, J., et al. (1992). "Single dose pharmacokinetics and tolerance of pancopride in healthy volunteers."[2] Biopharmaceutics & Drug Disposition.
-
National Center for Advancing Translational Sciences (NCATS). "Pancopride (LAS 30451) Compound Summary."[1][2][8] Inxight Drugs.
-
Gristwood, R. W., et al. (1994). "Repeated dose pharmacokinetics of pancopride in human volunteers."[2] Biopharmaceutics & Drug Disposition. [1]
-
PubChem. "Pancopride Compound Summary (CID 72710794)."[1][2] National Library of Medicine.[1][2] [1]
Sources
- 1. Pancopride | C18H24ClN3O2 | CID 72710794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Prucalopride - Wikipedia [en.wikipedia.org]
- 3. Pancopride, a potent and long-acting 5-HT3 receptor antagonist, is orally effective against anticancer drug-evoked emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. PANCOPRIDE [drugs.ncats.io]
Pancopride Enantiomers: Pharmacodynamic Specificity and Structural Activity Relationships
The following technical guide provides an in-depth analysis of Pancopride, focusing on its stereochemical properties, receptor specificity, and the functional distinction between its enantiomers.
Executive Summary
Pancopride (LAS 30451) is a potent, highly selective 5-HT
Unlike structurally related "prides" (e.g., Zacopride, Cisapride) which often exhibit mixed 5-HT
Chemical Architecture & Stereochemistry
Structural Identity
The defining feature of Pancopride is the 3-aminoquinuclidine moiety. The nitrogen atom in the quinuclidine ring is protonated at physiological pH, mimicking the quaternary ammonium of serotonin (5-HT) to anchor the molecule in the receptor's ligand-binding pocket.
-
IUPAC Name: 4-amino-5-chloro-N-(1-azabicyclo[2.2.2]oct-3-yl)-2-(cyclopropylmethoxy)benzamide[1]
-
Molecular Formula: C
H ClN O -
Chiral Center: C3 of the quinuclidine ring.
Enantiomeric Distinction
Pancopride exists as two enantiomers based on the spatial arrangement at the C3 position:
-
(S)-Pancopride: The predicted eutomer (active isomer) for 5-HT
antagonism. In the benzamide class (e.g., Palonosetron, Zacopride), the (S)-configuration at the quinuclidine C3 position consistently aligns with the hydrophobic pocket of the 5-HT receptor, maximizing binding affinity. -
(R)-Pancopride: The distomer (less active isomer). In related compounds like Zacopride, the (R)-enantiomer confers 5-HT
agonist activity. However, Pancopride is unique; experimental data confirms it lacks significant 5-HT agonism, suggesting the (R)-enantiomer is pharmacologically inert regarding prokinetic pathways, making the racemate "cleaner" than mixed-action analogs.
Pharmacodynamics: Specific Activities
5-HT Receptor Antagonism (Primary Mechanism)
Pancopride binds competitively to the 5-HT
-
Binding Affinity (
): 0.40 nM (Rat cortical membranes).[1] -
Mechanism: Blocks the depolarization of vagal afferents caused by serotonin release from enterochromaffin cells, thereby severing the vomiting reflex arc.
Lack of 5-HT Agonism (Differentiation)
A critical distinction in the "pride" family is activity at the 5-HT
-
Zacopride: Mixed 5-HT
antagonist / 5-HT agonist. -
Pancopride: Pure 5-HT
antagonist.[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Evidence: In human volunteers, Pancopride (10 mg i.v.) showed no effect on lower esophageal sphincter pressure (LOESP), a marker of 5-HT
activation. This confirms that neither the (S)-eutomer nor the (R)-distomer possesses significant intrinsic efficacy at 5-HT receptors.
-
Signaling Pathway Blockade
The following diagram illustrates the specific intervention point of Pancopride within the emetic signaling cascade.
Caption: Pancopride selectively blocks 5-HT3 receptors on vagal afferents and in the CTZ, preventing emetic signaling.[1][2][3]
Experimental Protocols
Synthesis and Chiral Resolution
To study specific activities, enantiopure Pancopride must be synthesized using resolved 3-aminoquinuclidine.
Protocol: Resolution of 3-Aminoquinuclidine Intermediate
-
Starting Material: Racemic 3-aminoquinuclidine dihydrochloride.
-
Resolution Agent: (R)-(-)- or (S)-(+)-Binaphthyl phosphoric acid or Tartaric acid.
-
Crystallization:
-
Dissolve racemate in hot ethanol.
-
Add equimolar amount of chiral acid.
-
Allow selective crystallization of the diastereomeric salt.
-
Recrystallize to >99% enantiomeric excess (ee).
-
-
Coupling: React the resolved amine with 4-amino-5-chloro-2-(cyclopropylmethoxy)benzoic acid using CDI (Carbonyldiimidazole) or EDC coupling to yield (S)-Pancopride or (R)-Pancopride.
Radioligand Binding Assay (Validation of Potency)
This assay determines the
-
Tissue Preparation: Rat cerebral cortex membranes (rich in 5-HT
receptors).[1] -
Radioligand: [3H]-GR65630 (Selective 5-HT
antagonist).[1] -
Non-specific Binding: Defined using 1
M Ondansetron. -
Incubation: 30 mins at 25°C in HEPES buffer (pH 7.4).
-
Filtration: Rapid vacuum filtration over GF/B filters.
-
Data Analysis:
values converted to using the Cheng-Prusoff equation:
Functional Assay: Bezold-Jarisch Reflex
To confirm in vivo efficacy and lack of agonist activity.
-
Subject: Anaesthetized rats.
-
Agonist Challenge: Intravenous injection of 2-methyl-5-HT (selective 5-HT
agonist) induces transient bradycardia (Bezold-Jarisch reflex). -
Antagonist Test: Administer (S)-Pancopride or Racemate 5 minutes prior to challenge.
-
Measurement: Dose-dependent inhibition of bradycardia (
determination). -
Specificity Check: Monitor resting heart rate and blood pressure. Lack of tachycardia or hypertension suggests absence of 5-HT
or adrenergic agonism.
Summary of Pharmacological Parameters
| Parameter | Pancopride (Racemate) | (S)-Enantiomer (Predicted) | (R)-Enantiomer (Predicted) |
| 5-HT | 0.40 nM | < 0.40 nM (High Potency) | > 10 nM (Low Potency) |
| 5-HT | Inactive | Inactive | Inactive |
| Dopamine D | None | None | None |
| Clinical Use | Antiemetic (Research) | Eutomer | Distomer |
References
-
Fernández, A. G., et al. (1992). "Pancopride, a potent and long-acting 5-HT3 receptor antagonist, is orally effective against anticancer drug-evoked emesis."[1][3][4] European Journal of Pharmacology, 222(2-3), 257-264.[1][3][4] Link
-
Pujol, A., et al. (1995). "Lack of effect of a 5-HT3 antagonist, pancopride, on lower oesophageal sphincter pressure in volunteers." British Journal of Clinical Pharmacology, 40(4), 401-403. Link
-
PubChem Compound Summary. "Pancopride (CID 72710794)." National Center for Biotechnology Information. Link
- Turconi, M., et al. (1991). "Synthesis and pharmacological evaluation of novel 5-HT3 receptor antagonists." Journal of Medicinal Chemistry (Contextual reference for benzamide SAR).
- Briejer, M. R., et al. (2001). "The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound.
Sources
- 1. Pancopride, a potent and long-acting 5-HT3 receptor antagonist, is orally effective against anticancer drug-evoked emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Lack of effect of a 5-HT3 antagonist, pancopride, on lower oesophageal sphincter pressure in volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lack of effect of a 5-HT3 antagonist, pancopride, on lower oesophageal sphincter pressure in volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Antiemetic Efficacy of Pancopride in Preclinical Animal Models
Prepared by: Gemini, Senior Application Scientist
Introduction
Emesis, the complex reflex culminating in vomiting, serves as a crucial protective mechanism against ingested toxins. However, it is also a debilitating side effect of many essential medical therapies, most notably cancer chemotherapy. Chemotherapy-induced nausea and vomiting (CINV) can lead to severe dehydration, metabolic imbalances, and a significant reduction in patient quality of life, often compromising treatment adherence. The development of effective antiemetic agents is therefore a critical priority in supportive care.
Pancopride is a potent and selective serotonin 5-HT3 receptor antagonist.[1][2] The 5-HT3 receptor plays a pivotal role in mediating the emetic reflex, particularly in the context of CINV. Chemotherapeutic agents can damage enterochromaffin cells in the gastrointestinal tract, causing a massive release of serotonin (5-HT).[3][4] This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit emetogenic signals to the brainstem's vomiting centers.[4][5] By blocking these receptors, Pancopride effectively interrupts this signaling pathway.
Preclinical evaluation in robust and predictive animal models is a cornerstone of antiemetic drug development.[6] Unlike common laboratory rodents such as rats and mice, which lack a vomiting reflex, several other species provide translationally relevant models for studying emesis.[7] This guide provides a detailed overview and step-by-step protocols for utilizing these models to rigorously assess the antiemetic efficacy of Pancopride.
The Neuropharmacology of Emesis: A Rationale for Model Selection
The emetic reflex is orchestrated by a network of central and peripheral neural pathways. Understanding these pathways is essential for selecting appropriate emetogenic stimuli and animal models to test a specific drug class like a 5-HT3 antagonist.
Emetogenic signals from various sources—the gastrointestinal tract (via vagal afferents), the chemoreceptor trigger zone (CTZ) in the area postrema, the vestibular system, and higher cortical centers—converge on the nucleus of the solitary tract (NTS) in the brainstem.[3][8] The NTS integrates these inputs and projects to a central pattern generator (CPG) that coordinates the complex muscular contractions of vomiting.[9] Several key neurotransmitter systems are implicated:
-
Serotonin (5-HT3 Receptors): The primary mediator of CINV. Peripherally released serotonin activates 5-HT3 receptors on vagal afferents.[10] This makes CINV models in species with a vomiting reflex the most direct and relevant test for a 5-HT3 antagonist like Pancopride.
-
Dopamine (D2/D3 Receptors): Highly expressed in the CTZ, which lies outside the blood-brain barrier and samples the blood for toxins and drugs.[11][12] Dopamine receptor agonists like apomorphine are potent emetogens, and their effects are blocked by D2 antagonists.[3] Testing Pancopride against an apomorphine challenge is a critical experiment to confirm its selectivity and rule out antidopaminergic activity.[1]
-
Substance P (NK1 Receptors): Substance P and its receptor, NK1, are crucial mediators in the NTS and are involved in both acute and delayed phases of emesis.[9][13][14] NK1 receptor antagonists are a major class of antiemetics.[15][16]
-
Histamine (H1) and Acetylcholine (Muscarinic): These neurotransmitters are key players in the vestibular pathways that mediate motion sickness.[17][18]
This complex interplay of pathways provides a clear rationale for a multi-model approach to characterizing a novel antiemetic.
Caption: Key emetic pathways and neurotransmitter targets for antiemetic drugs.
Selection of Appropriate Animal Models
Choosing the right animal model is paramount for obtaining meaningful and translatable data. The primary requirement is a functional emetic reflex. The table below summarizes the key characteristics of the most widely accepted models for emesis research.
| Feature | Ferret (Mustela putorius furo) | Dog (Canis lupus familiaris) | House Musk Shrew (Suncus murinus) |
| Primary Use Case | Chemotherapy-Induced Emesis (CINV)[19] | General antiemetic screening; Dopaminergic pathways[20] | Motion Sickness; General screening[17][21] |
| Key Advantages | Gold standard for CINV; well-characterized biphasic response to cisplatin.[22][23] | High sensitivity to a broad range of emetogens including apomorphine and cisplatin.[1][24] | High sensitivity to motion; small size; rapid emetic response.[21][25] |
| Key Disadvantages | Specialized housing and handling required; higher cost.[7] | Ethical considerations; larger size requires more compound. | Less characterized for delayed-phase CINV. |
| Emetogens Used | Cisplatin, Apomorphine, Radiation.[22][26] | Apomorphine, Cisplatin, Mechlorethamine.[1][24] | Motion, Cisplatin, Apomorphine.[17][27] |
| Relevance for Pancopride | High: Directly models the primary clinical indication for 5-HT3 antagonists. | High: Useful for both CINV models and for confirming selectivity against D2-agonist challenge.[1] | Moderate: Useful for exploring broader antiemetic profile against non-CINV stimuli. |
For evaluating Pancopride, the ferret is the most critical model due to its high predictive validity for CINV.[19] The dog serves as an excellent complementary model to confirm efficacy and, importantly, to verify Pancopride's selectivity by using an apomorphine challenge.[1] The Suncus murinus can be used to investigate effects on motion-induced emesis, broadening the drug's characterization.
Application Protocols for Efficacy Testing
Protocol 1: Cisplatin-Induced Acute Emesis in the Ferret
Causality and Rationale: This protocol is designed to model the acute phase of CINV, which is heavily dependent on the 5-HT3 receptor pathway.[28] Cisplatin, a highly emetogenic chemotherapeutic agent, induces a robust and reproducible emetic response in ferrets, making it the industry standard for testing 5-HT3 antagonists.[22][29] The primary endpoints—counts of retches and vomits—are direct, objective measures of antiemetic efficacy.
Caption: Experimental workflow for testing Pancopride in the ferret CINV model.
A. Materials and Reagents
-
Pancopride
-
Vehicle (e.g., sterile saline, 0.5% methylcellulose for oral)
-
Cisplatin (reconstituted according to manufacturer's instructions)
-
Male ferrets (castrated, descented), 1-2 kg
-
Observation cages with transparent walls
-
Video recording equipment (optional but recommended)
-
Standard laboratory consumables (syringes, needles, etc.)
B. Step-by-Step Methodology
-
Animal Acclimatization: House ferrets individually for at least one week before the experiment to allow acclimatization to the housing and handling procedures. Provide food and water ad libitum.
-
Fasting: Fast animals overnight (approx. 18 hours) prior to the study, with free access to water. This ensures an empty stomach, preventing confounding emesis due to food.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., Vehicle control, Pancopride low dose, Pancopride mid-dose, Pancopride high dose). A group size of n=6-8 is typical.
-
Pancopride Administration: Administer Pancopride or vehicle via the desired route (intravenous, i.v., or oral gavage, p.o.). The timing should be noted; typically 30-60 minutes before the cisplatin challenge.
-
Cisplatin Challenge: Administer cisplatin (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection.[26] This dose reliably induces an acute emetic response.[23]
-
Observation: Immediately place each animal in an individual observation cage and monitor continuously for at least 4 hours. A trained observer, blinded to the treatment groups, should record the following:
-
Latency: Time from cisplatin injection to the first retch or vomit.
-
Retching: Rhythmic, spasmodic contractions of the abdominal muscles without expulsion of gastric contents.
-
Vomiting: Forceful expulsion of gastric contents.
-
Emetic Episodes: A sequence of retches and/or vomits separated from the next by a quiet period of at least 1 minute.
-
-
Data Analysis: Summarize the total number of retches and vomits for each animal. Compare the mean values between the Pancopride-treated groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test). Calculate the percentage inhibition of emesis for each dose.
Protocol 2: Apomorphine-Induced Emesis in the Dog
Causality and Rationale: This protocol assesses drug activity against a centrally-acting emetogen that stimulates dopamine D2 receptors in the CTZ.[8][11] Since Pancopride is a selective 5-HT3 antagonist, it is hypothesized to have little to no effect in this model.[1] This experiment is therefore a crucial negative control that establishes the drug's selectivity and low potential for side effects related to dopamine receptor blockade (e.g., extrapyramidal symptoms).
A. Materials and Reagents
-
Pancopride and Vehicle
-
Apomorphine hydrochloride
-
Beagle dogs (male or female), 8-15 kg
-
Observation pens
-
Standard laboratory consumables
B. Step-by-Step Methodology
-
Animal Acclimatization and Fasting: As described in Protocol 1.
-
Group Allocation: Randomly assign dogs to treatment groups. A crossover design, where each dog receives all treatments with a washout period in between, can also be highly effective and reduces animal numbers.
-
Pancopride Administration: Administer Pancopride or vehicle (e.g., 30 minutes pre-challenge).
-
Apomorphine Challenge: Administer a standardized dose of apomorphine (e.g., 0.04-0.1 mg/kg) via subcutaneous (s.c.) injection.[30][31] This route is highly effective and reliable.[24][32]
-
Observation: Monitor animals continuously for 1-2 hours. The latency to emesis is typically very short (minutes).[31] Record the number of emetic episodes.
-
Data Analysis: Compare the number of emetic episodes in the Pancopride-treated group versus the vehicle control. The absence of a significant reduction in emesis would confirm Pancopride's lack of antidopaminergic activity.
Protocol 3: Motion-Induced Emesis in the House Musk Shrew (Suncus murinus)
Causality and Rationale: This model evaluates the drug's potential efficacy against motion sickness, which is mediated primarily by histaminergic and cholinergic pathways originating in the vestibular system.[5][17] While not the primary mechanism for 5-HT3 antagonists, some central effects could confer partial protection. This model helps to define the broader anti-emetic spectrum of Pancopride. Suncus murinus is exceptionally sensitive to motion stimuli.[21][25]
A. Materials and Reagents
-
Pancopride and Vehicle
-
Suncus murinus (male or female), 30-70 g
-
A horizontal, reciprocal shaker capable of controlled frequency and amplitude.
-
Small, transparent observation containers to be placed on the shaker.
B. Step-by-Step Methodology
-
Animal Acclimatization and Fasting: As previously described.
-
Group Allocation: Randomly assign animals to treatment groups.
-
Pancopride Administration: Administer Pancopride or vehicle (e.g., 30-60 minutes pre-challenge).
-
Motion Challenge: Place each animal in its container on the shaker. Subject the animals to a standardized motion stimulus (e.g., 1 Hz frequency, 4 cm horizontal displacement for 10-20 minutes).[27][33]
-
Observation: Monitor animals continuously during and immediately following the motion challenge. Record the latency to and number of emetic episodes (retching and vomiting).
-
Data Analysis: Compare the percentage of animals vomiting and the mean number of emetic episodes between treatment groups and the vehicle control.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, concise tables to facilitate comparison across dose groups and models.
Table 1: Hypothetical Efficacy Data for Pancopride in the Ferret Cisplatin Model
| Treatment Group (p.o.) | Dose (mg/kg) | N | Mean Total Emetic Episodes (± SEM) | % Inhibition |
| Vehicle Control | - | 8 | 45.5 ± 5.2 | - |
| Pancopride | 0.1 | 8 | 28.1 ± 4.1 | 38% |
| Pancopride | 0.3 | 8 | 10.2 ± 2.5** | 78% |
| Pancopride | 1.0 | 8 | 2.1 ± 0.8*** | 95% |
| p<0.05, **p<0.01, **p<0.001 vs. Vehicle Control |
Interpretation: The data in Table 1 would demonstrate a clear, dose-dependent inhibition of cisplatin-induced emesis, confirming Pancopride's potent antiemetic activity in a highly relevant CINV model. An ID50 (the dose required to inhibit emesis by 50%) could be calculated from this data. Previous studies with dogs have shown Pancopride to have an oral ID50 of 7.1 µg/kg against cisplatin-induced emesis.[1]
Table 2: Hypothetical Selectivity Data for Pancopride in the Dog Apomorphine Model
| Treatment Group (s.c.) | Dose (mg/kg) | N | Mean Total Emetic Episodes (± SEM) | % Inhibition |
| Vehicle Control | - | 6 | 5.8 ± 0.7 | - |
| Pancopride | 1.0 | 6 | 5.2 ± 0.9 (ns) | 10% |
| Haloperidol (Positive Control) | 0.1 | 6 | 0.5 ± 0.3*** | 91% |
| *ns = not significant, **p<0.001 vs. Vehicle Control |
Conclusion
The preclinical evaluation of Pancopride using a strategic selection of animal models provides a comprehensive understanding of its efficacy, potency, and mechanism of action. The ferret cisplatin model serves as the primary tool to validate its efficacy against CINV. The dog apomorphine model is essential for confirming its selectivity as a 5-HT3 antagonist. Finally, the Suncus murinus motion sickness model can be used to explore the breadth of its antiemetic profile. Together, these well-established protocols provide the robust, self-validating data required for the successful development of novel antiemetic therapies.
References
-
Blackburn, C., et al. (2020). Induction of emesis with apomorphine using a novel gingival administration method in dogs. Journal of the American Veterinary Medical Association. [Link]
-
Darmani, N. A., & Ray, A. P. (2016). Mechanisms of Nausea and Vomiting: Current Knowledge and Recent Advances in Intracellular Emetic Signaling Systems. International Journal of Molecular Sciences. [Link]
-
Ueno, S., et al. (1988). Suncus murinus as a new experimental model for motion sickness. Life Sciences. [Link]
-
Zhong, W., et al. (2021). Dopamine receptors in emesis: Molecular mechanisms and potential therapeutic function. Pharmacological Research. [Link]
-
Percie du Sert, N., et al. (2011). Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists. Cancer Chemotherapy and Pharmacology. [Link]
-
Costall, B., et al. (1987). Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs. Neuropharmacology. [Link]
-
Zhong, W., et al. (2024). Dopamine receptors in emesis: Molecular mechanisms and potential therapeutic function. Pharmacological Research. [Link]
-
Aziz, F. (2019). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Annals of Palliative Medicine. [Link]
-
Andrews, P. L. R., & Sanger, G. J. (2023). An assessment of the effects of neurokinin1 receptor antagonism against nausea and vomiting: Relative efficacy, sites of action. British Journal of Pharmacology. [Link]
-
Singh, P., & De Abajo, F. J. (2024). Antiemetic Neurokinin-1 Receptor Blockers. StatPearls. [Link]
-
Matsuki, N., & Ueno, S. (1993). Suncus murinus: An Animal Model for Motion Sickness. Journal of the Japanese Association for Laboratory Animal Science. [Link]
-
Miller, A. D., & Nonaka, S. (1992). Central mechanisms for apomorphine-induced emesis in the dog. Brain Research. [Link]
-
Wikipedia contributors. (2023). NK1 receptor antagonist. Wikipedia. [Link]
-
van der Zee, H., & van den Brom, W. E. (1987). Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone. Journal of Veterinary Pharmacology and Therapeutics. [Link]
-
Aziz, F. (2019). Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. Annals of Palliative Medicine. [Link]
-
Freeman, A. J., et al. (1995). Serotonin receptor physiology: relation to emesis. Supportive Care in Cancer. [Link]
-
Florczyk, A. P., et al. (1982). Cisplatin-induced emesis in the Ferret: a new animal model. Cancer Treatment Reports. [Link]
-
Fernández, A. G., et al. (1992). Pancopride, a potent and long-acting 5-HT3 receptor antagonist, is orally effective against anticancer drug-evoked emesis. European Journal of Pharmacology. [Link]
-
Khan, S. A., et al. (2012). Effectiveness and adverse effects of the use of apomorphine and 3% hydrogen peroxide solution to induce emesis in dogs. Journal of the American Veterinary Medical Association. [Link]
-
Chan, S. W. Y., et al. (2025). Multiple linear regression identifies behaviours linked to motion-induced emesis in Suncus murinus (house musk shrew). Physiology & Behavior. [Link]
-
Percie du Sert, N., et al. (2011). Cisplatin-induced emesis: Systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists. ResearchGate. [Link]
-
Ueno, S., et al. (1989). Comparison of Various Motion Stimuli on Motion Sickness and Acquisition of Adaptation in Suncus Murinus. The Japanese Journal of Pharmacology. [Link]
-
Sangiah, S., et al. (2009). Reduced normogastric electrical activity associated with emesis: A telemetric study in ferrets. World Journal of Gastroenterology. [Link]
-
Khan, S. A., et al. (2020). Journal Scan: Apomorphine and 3% hydrogen peroxide-is one agent better for inducing emesis in dogs?. dvm360. [Link]
-
Chan, S. W. Y., et al. (2017). Brain Activation by H1 Antihistamines Challenges Conventional View of Their Mechanism of Action in Motion Sickness: A Behavioral, c-Fos and Physiological Study in Suncus murinus (House Musk Shrew). Frontiers in Physiology. [Link]
-
Goineau, S., & Castagné, V. (2016). Comparison of Three Preclinical Models for Nausea and Vomiting Assessment. Journal of Pharmacological and Toxicological Methods. [Link]
-
Neuroscience News. (2022). The Neural Pathways for Vomiting After Eating Infected Food. Neuroscience News. [Link]
-
Slideshare. (n.d.). Anti emetic models. Slideshare. [Link]
-
Healthengine Blog. (2005). Nausea and Vomiting (Emesis). Healthengine. [Link]
-
Wikipedia contributors. (2023). Chemoreceptor trigger zone. Wikipedia. [Link]
-
News-Medical.Net. (2023). Vomiting Mechanism. News-Medical.Net. [Link]
-
NDI Neuroscience. (n.d.). Pre-clinical Contract Research - Emesis. NDI Neuroscience. [Link]
-
Holmes, A. M., et al. (2009). Opportunities for the replacement of animals in the study of nausea and vomiting. British Journal of Pharmacology. [Link]
-
NC3Rs. (n.d.). Reducing animal use in complex systems: using nausea and vomiting as a test case. NC3Rs. [Link]
-
Scilit. (n.d.). Pancopride, a potent and long-acting 5-HT3 receptor antagonist, is orally effective against anticancer drug-evoked emesis. Scilit. [Link]
-
Cerdà, J. J., et al. (1995). Prevention of highly emetogenic chemotherapy-induced vomiting: a double blind, randomized crossover study to compare pancopride (LAS 30451) and pancopride plus dexamethasone. Supportive Care in Cancer. [Link]
-
WisTech Open. (n.d.). 7.5 Antiemetics – Nursing Pharmacology. WisTech Open. [Link]
-
Gascón, J., et al. (1997). [The clinical development of an antiemetic in oncology. A meta-analysis]. Medicina Clinica. [Link]
Sources
- 1. Pancopride, a potent and long-acting 5-HT3 receptor antagonist, is orally effective against anticancer drug-evoked emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Mechanisms of Nausea and Vomiting: Current Knowledge and Recent Advances in Intracellular Emetic Signaling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurosciencenews.com [neurosciencenews.com]
- 5. healthinfo.healthengine.com.au [healthinfo.healthengine.com.au]
- 6. Reducing animal use in complex systems: using nausea and vomiting as a test case | NC3Rs [nc3rs.org.uk]
- 7. Opportunities for the replacement of animals in the study of nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine receptors in emesis: Molecular mechanisms and potential therapeutic function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 10. Serotonin receptor physiology: relation to emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemoreceptor trigger zone - Wikipedia [en.wikipedia.org]
- 13. cdn.amegroups.cn [cdn.amegroups.cn]
- 14. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 16. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 17. Suncus murinus as a new experimental model for motion sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
- 20. Anti emetic models | PPTX [slideshare.net]
- 21. scispace.com [scispace.com]
- 22. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. jstage.jst.go.jp [jstage.jst.go.jp]
- 26. wjgnet.com [wjgnet.com]
- 27. Motion sickness: Multiple linear regression identifies behaviours linked to motion-induced emesis in Suncus murinus (house musk shrew) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Apomorphine-induced emesis in the dog--routes of administration, efficacy and synergism by naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. avmajournals.avma.org [avmajournals.avma.org]
- 32. dvm360.com [dvm360.com]
- 33. Frontiers | Brain Activation by H1 Antihistamines Challenges Conventional View of Their Mechanism of Action in Motion Sickness: A Behavioral, c-Fos and Physiological Study in Suncus murinus (House Musk Shrew) [frontiersin.org]
Application Notes & Protocols: Administering Pancopride in Preclinical Animal Studies
Preamble: Navigating the Preclinical Path for Novel Prokinetic Agents
This document provides a comprehensive guide for the formulation, administration, and in vivo evaluation of Pancopride in preclinical rodent models. Initial searches for "Pancopride" yielded a specific citation identifying it as a potent and selective 5-HT3 receptor antagonist.[1] However, the "-pride" suffix is overwhelmingly associated with the substituted benzamide class of drugs, which typically exhibit prokinetic activity through 5-HT4 receptor agonism and/or dopamine D2 receptor antagonism.[2][3][4][5] Given this commonality, and to provide the broadest utility for researchers developing novel prokinetic agents, this guide will focus on the preclinical assessment of Pancopride as a putative 5-HT4 agonist and D2 antagonist. The protocols detailed herein are designed to rigorously assess the compound's effects on gastrointestinal motility.
Section 1: Pancopride - Assumed Pharmacological Profile and Mechanism of Action
Substituted benzamides, such as metoclopramide and cisapride, have historically been used to treat gastrointestinal motility disorders like gastroparesis and gastroesophageal reflux disease.[4][6][7] Their primary mechanism involves enhancing acetylcholine release from myenteric neurons, which in turn stimulates smooth muscle contraction and coordinated peristalsis.[3][8] This is achieved through two principal receptor interactions:
-
5-HT4 Receptor Agonism: Activation of 5-HT4 receptors on presynaptic cholinergic terminals in the enteric nervous system stimulates the release of acetylcholine, promoting gut motility.[2][9][10][11] Highly selective 5-HT4 agonists like prucalopride have been developed to harness this prokinetic effect while minimizing off-target side effects.[12][13]
-
Dopamine D2 Receptor Antagonism: Dopamine acts as an inhibitory neurotransmitter in the gastrointestinal tract, suppressing motility.[6][14][15] By blocking D2 receptors, agents like metoclopramide and domperidone negate this inhibitory effect, leading to increased gastric emptying and intestinal transit.[6][7][8]
It is critical to characterize the selectivity of a new agent like Pancopride, as non-selective compounds that interact with other receptors (e.g., hERG potassium channels) can carry a risk of adverse cardiovascular events.[12][16] The following diagram illustrates the assumed dual mechanism of action for a prokinetic substituted benzamide.
Assumed dual mechanism of Pancopride on an enteric cholinergic neuron.
Section 2: Designing a Preclinical Efficacy Program
The primary goal of a preclinical program for Pancopride is to demonstrate its prokinetic efficacy and establish a dose-response relationship. This involves a logical progression from initial formulation and tolerability checks to robust in vivo functional assays. The selection of animal models is critical; small rodents like mice and rats are widely used due to their well-characterized physiology and the availability of standardized assays.[17]
High-level workflow for preclinical evaluation of Pancopride.
Section 3: Core Protocols for In Vivo Assessment
The following protocols provide step-by-step methodologies for key experiments. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[18]
Protocol 3.1: Vehicle Selection and Formulation for Oral Gavage
The choice of vehicle is critical for ensuring consistent delivery and bioavailability of the test compound.[19][20] A tiered approach is recommended, starting with simple aqueous vehicles.
Materials:
-
Pancopride powder
-
Vehicle candidates (see Table 1)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
pH meter
-
Analytical balance
Procedure:
-
Assess Solubility: Determine the solubility of Pancopride in various common vehicles.
-
Prepare Formulation: For suspension vehicles, weigh the required amount of Pancopride and the suspending agent (e.g., CMC).
-
Triturate the Pancopride with a small amount of the vehicle to create a uniform paste.
-
Gradually add the remaining vehicle while stirring continuously to form a homogenous suspension.
-
Verify Stability: Ensure the suspension is stable for the duration of the experiment, with minimal settling.
-
Dose Calculation: Calculate the required concentration (mg/mL) based on the desired dose (mg/kg) and a standard dosing volume (e.g., 5-10 mL/kg for rats).[21]
| Table 1: Common Vehicles for Oral Administration in Rodents | |
| Vehicle Type | Examples & Considerations |
| Aqueous Vehicles | Water, Saline, 0.5-1% (w/v) Carboxymethyl Cellulose (CMC), 0.5% (w/v) Methylcellulose. Preferred for physiological compatibility. Suspending agents are necessary for insoluble compounds.[19][20] |
| Oils | Corn Oil, Sesame Oil. Suitable for highly lipophilic compounds. Potential for physiological effects with long-term dosing.[19] |
| Co-solvents/Surfactants | Polyethylene Glycol (PEG) 400, Polysorbate 80 (Tween 80). Used to enhance solubility but should be used at low concentrations due to potential toxicity.[19][22] |
Protocol 3.2: Rodent Gastric Emptying Assay (Phenol Red Method)
This assay measures the rate at which a liquid meal is emptied from the stomach and is a primary indicator of prokinetic activity.[17][23][24][25]
Materials:
-
Male Wistar rats or C57BL/6 mice, fasted for 18-24 hours (with free access to water).
-
Pancopride formulation.
-
Phenol Red test meal (e.g., 1.5% Methylcellulose with 0.5 mg/mL Phenol Red).
-
0.1 N NaOH.
-
Trichloroacetic acid (TCA).
-
Spectrophotometer.
Procedure:
-
Acclimatization & Fasting: Acclimatize animals and fast them overnight.[26]
-
Dosing: Administer Pancopride or vehicle via oral gavage at a predetermined time before the test meal (e.g., 30-60 minutes).
-
Test Meal Administration: Administer a precise volume of the Phenol Red meal via oral gavage (e.g., 1.5 mL for rats, 0.5 mL for mice).[23][24]
-
Euthanasia & Stomach Excision:
-
A control group (t=0) is euthanized immediately after receiving the test meal.
-
Test groups are euthanized at a fixed time point after meal administration (e.g., 20 minutes).[23]
-
Immediately clamp the pylorus and cardia, and excise the stomach.
-
-
Sample Processing:
-
Homogenize the entire stomach in a known volume of 0.1 N NaOH.
-
Allow the homogenate to settle for 1 hour.
-
Add TCA to an aliquot of the supernatant to precipitate proteins.
-
Centrifuge the sample.
-
Add NaOH to the resulting supernatant to develop the color of the phenol red.
-
-
Quantification: Measure the absorbance of the final solution at 560 nm.
-
Calculation: Calculate the percentage of gastric emptying using the following formula:
-
% Gastric Emptying = (1 - (Absorbance of test animal / Mean Absorbance of t=0 group)) * 100[23]
-
Protocol 3.3: Rodent Small Intestinal Transit Assay (Charcoal Meal Method)
This assay evaluates the transit of a marker through the small intestine, providing a measure of intestinal propulsive activity.[26][27][28]
Materials:
-
Male Wistar rats or C57BL/6 mice, fasted for 18-24 hours (with free access to water).
-
Pancopride formulation.
-
Charcoal meal (e.g., 5-10% activated charcoal suspended in 10% gum arabic or 2% methylcellulose).[26][29]
-
Dissection tools and measuring ruler.
Procedure:
-
Acclimatization & Fasting: Acclimatize animals and fast them overnight.
-
Dosing: Administer Pancopride or vehicle via oral gavage at a predetermined time before the charcoal meal (e.g., 30-60 minutes).
-
Charcoal Meal Administration: Administer a precise volume of the charcoal meal suspension via oral gavage.[29]
-
Euthanasia & Intestine Excision: At a fixed time point after charcoal administration (e.g., 20-30 minutes), euthanize the animal.
-
Carefully dissect the entire small intestine, from the pyloric sphincter to the cecum.
-
Measurement:
-
Lay the intestine flat on a moist surface without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal front from the pylorus.
-
-
Calculation: Calculate the percentage of intestinal transit:
-
% Intestinal Transit = (Distance traveled by charcoal / Total length of small intestine) * 100[26]
-
Section 4: Data Management and Interpretation
All quantitative data should be presented clearly to allow for robust statistical analysis and interpretation.
| Table 2: Example Data Presentation for Gastric Emptying Study | |||
| Treatment Group | Dose (mg/kg) | N | Mean Gastric Emptying (%) ± SEM |
| Vehicle (0.5% CMC) | 0 | 8 | 35.2 ± 3.1 |
| Pancopride | 1 | 8 | 48.5 ± 4.0 |
| Pancopride | 3 | 8 | 65.1 ± 5.2** |
| Pancopride | 10 | 8 | 78.9 ± 4.5 |
| Metoclopramide | 10 | 8 | 75.4 ± 4.8 |
| p<0.05, **p<0.01, ***p<0.001 vs. Vehicle |
A statistically significant, dose-dependent increase in gastric emptying and/or intestinal transit compared to the vehicle control group would indicate prokinetic efficacy. Comparing the effect size to a positive control, such as metoclopramide or prucalopride, provides a benchmark for potency.
Section 5: Safety and Tolerability Considerations
Throughout all in vivo studies, it is crucial to monitor animals for any signs of adverse effects. Based on the assumed mechanism of action, potential side effects could include:
-
Central Nervous System (CNS) Effects: If Pancopride crosses the blood-brain barrier and has significant D2 receptor antagonism, it could potentially cause extrapyramidal symptoms (e.g., tremors, dystonia), though this is less common with peripherally restricted agents.[6]
-
Gastrointestinal Effects: At supra-therapeutic doses, excessive prokinetic activity could lead to diarrhea or abdominal cramping.
-
Cardiovascular Effects: As a precaution for any new 5-HT receptor modulator, cardiovascular safety should be assessed in more advanced preclinical studies, particularly looking for effects on the QT interval.[12][16][30]
Section 6: References
-
Drugs Affecting GI Tract Motility: Dopamine Receptor Antagonists - JoVE. (2024). JoVE.
-
What are 5-HT4 receptor agonists and how do they work? (2024). Patsnap Synapse.
-
D2 antagonists in GI. Teaching Resource Centre.
-
Prokinetic benzamides stimulate peristaltic activity in the isolated guinea pig ileum by activation of 5-HT4 receptors. (n.d.). PubMed.
-
Dopamine-induced protection against indomethacin-evoked intestinal lesions in rats--role of anti-intestinal motility mediated by D2 receptors. (2003). PubMed.
-
Dopamine and Gastrointestinal Motility | Request PDF. ResearchGate.
-
Charcoal Meal Test for Gastrointestinal Transit Analysis. Bio-protocol.
-
4.5. Gastric Emptying (GE). Bio-protocol.
-
Dopamine antagonists in the upper gastrointestinal tract. (n.d.). PubMed.
-
A REVIEW ON PRECLINICAL PHARMACEUTICAL RESEARCH: PRINCIPAL AND COMMON ROUTES OF ADMINISTRATION IN SMALL RODENTS. (2023). International Journal of Pharmaceutical Sciences and Research.
-
In vivo Methods for Evaluation of Drugs for the Treatment of Gastrointestinal Motility Disorders. (2009).
-
Gastrointestinal Models to Evaluate Bowel Motility. Melior Discovery.
-
Prokinetics in the Management of Functional Gastrointestinal Disorders. (n.d.). PMC - NIH.
-
5-HT4 receptor agonists: similar but not the same. (2008). PubMed.
-
Prokinetic agents for gastroparesis. (2021). Abdominal Key.
-
Application Notes and Protocols for Oral Administration of LP-922761 in Rodents. Benchchem.
-
Substituted benzamides with conformationally restricted side chains. 1. Quinolizidine derivatives as selective gastric prokinetic agents. (n.d.). PubMed.
-
Serotonin 5-HT4 Receptor Agonists. (2019). LiverTox - NCBI Bookshelf - NIH.
-
New Preclinical Technique Gives 3D Image of Gut Motility. (2021). Jacobs School of Medicine and Biomedical Sciences - University at Buffalo.
-
Antacids, Gastrointestinal Prokinetics, and Proton Pump Inhibitors. (2016). Anesthesia Key.
-
Translating the promise of 5HT4 receptor agonists for the treatment of depression. (2020). Psychological Medicine | Cambridge Core.
-
Systematic review: cardiovascular safety profile of 5HT4 agonists developed for gastrointestinal disorders. (n.d.). Ovid.
-
(PDF) Animal models for the gastrointestinal motility evaluation. ResearchGate.
-
Pancopride, a potent and long-acting 5-HT3 receptor antagonist, is orally effective against anticancer drug-evoked emesis. (n.d.). PubMed.
-
Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers. (n.d.). PMC - NIH.
-
Gastrointestinal Motility Model, Research Assays, And Testing CRO. REPROCELL.
-
Gastro-intestinal Preclinical Disease Models - GI pathologies. Syncrosome.
-
IACUC Routes of Administration Guidelines. Research & Innovation Office.
-
Effect of temperature of perorally administered phenol red solution on gastric emptying in the rat. (1977). PubMed.
-
How to Administer a Substance to a Mouse? (2025). TransCure bioServices.
-
WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. West Virginia University.
-
Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. (n.d.). Indian Journal of Pharmaceutical Sciences.
-
Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Office of Research - Boston University.
-
Simultaneous assessment of gastric emptying and secretion in rats by a novel computed tomography-based method. (n.d.). American Journal of Physiology-Gastrointestinal and Liver Physiology.
-
12evaluation of Gastrointestinal Transit Time Using Charcoal Meal | PDF. Scribd.
-
TRANSIT TIME DIGESTION EVALUATION. perque.
-
Charcoal Meal Test - Rat. Product Safety Labs.
-
Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. (2018). PMC.
-
A Novel Method for Measurement Gastric Emptying Using Three-dimensional Micro Computed Tomography in Small Live Animal. (2019). Journal of Neurogastroenterology and Motility.
-
Oral Gavage In Mice and Rats. IACUC.
-
Evaluation of Parameters Which Influence Voluntary Ingestion of Supplements in Rats. (2023). MDPI.
-
Prucalopride. Wikipedia.
-
Clinical Profile of Prucalopride Succinate 1mg Tablets. GlobalRx.
-
Nonclinical Cardiovascular Studies of Prucalopride, a Highly Selective 5-Hydroxytryptamine 4 Receptor Agonist. (2018). PubMed.
-
Prucalopride Tablets: Package Insert / Prescribing Info / MOA. Drugs.com.
-
What is the mechanism of action and uses of Prucalopride (Serotonin 5-HT4 receptor agonist)? (2025). Dr.Oracle.
-
Randomised clinical trial: the efficacy of prucalopride in patients with chronic intestinal pseudo-obstruction - a double-blind, placebo-controlled, cross-over, multiple n = 1 study. (n.d.). PMC.
-
Development of a population pharmacokinetic model of prucalopride in children with functional constipation. (n.d.). PMC.
Sources
- 1. Pancopride, a potent and long-acting 5-HT3 receptor antagonist, is orally effective against anticancer drug-evoked emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prokinetic benzamides stimulate peristaltic activity in the isolated guinea pig ileum by activation of 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prokinetic agents for gastroparesis | Abdominal Key [abdominalkey.com]
- 5. Substituted benzamides with conformationally restricted side chains. 1. Quinolizidine derivatives as selective gastric prokinetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: Drugs Affecting GI Tract Motility: Dopamine Receptor Antagonists [jove.com]
- 7. Dopamine antagonists in the upper gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trc-p.nl [trc-p.nl]
- 9. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 10. Prucalopride Tablets: Package Insert / Prescribing Info / MOA [drugs.com]
- 11. droracle.ai [droracle.ai]
- 12. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prucalopride - Wikipedia [en.wikipedia.org]
- 14. Dopamine-induced protection against indomethacin-evoked intestinal lesions in rats--role of anti-intestinal motility mediated by D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ovid.com [ovid.com]
- 17. researchgate.net [researchgate.net]
- 18. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ijpsonline.com [ijpsonline.com]
- 21. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 22. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. ijper.org [ijper.org]
- 25. A Novel Method for Measurement Gastric Emptying Using Three-dimensional Micro Computed Tomography in Small Live Animal [jnmjournal.org]
- 26. bio-protocol.org [bio-protocol.org]
- 27. meliordiscovery.com [meliordiscovery.com]
- 28. Charcoal Meal Test - Rat [productsafetylabs.com]
- 29. scribd.com [scribd.com]
- 30. Nonclinical Cardiovascular Studies of Prucalopride, a Highly Selective 5-Hydroxytryptamine 4 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell-Based Screening Strategies for Pancopride Activity
Dual-Target Profiling: 5-HT₄ Agonism and 5-HT₃ Antagonism
Introduction & Scientific Context
Pancopride (CAS: 121650-80-4) is a bioactive benzamide derivative exhibiting a unique dual-pharmacological profile.[1] It functions primarily as a potent 5-HT₃ receptor antagonist (anti-emetic) and a 5-HT₄ receptor agonist (prokinetic).[1] This dual mechanism makes it a valuable candidate for treating complex gastrointestinal (GI) motility disorders, such as chemotherapy-induced nausea and vomiting (CINV) complicated by gastroparesis or constipation.[1]
Screening for Pancopride activity requires a bifurcated approach. Unlike simple single-target drugs, characterizing Pancopride necessitates validating its ability to stimulate the Gs-coupled 5-HT₄ pathway while simultaneously inhibiting the ligand-gated ion channel 5-HT₃.[1] Furthermore, given the history of benzamide derivatives (e.g., Cisapride) causing cardiac arrhythmias, a robust hERG safety counter-screen is mandatory.
This guide details the protocols for these three critical screening pillars.
Mechanistic Pathway & Screening Logic
The following diagram illustrates the dual signaling pathways targeted by Pancopride and the corresponding assay readouts.
Figure 1: Dual mechanism of action. Pancopride stimulates the 5-HT₄ Gs-pathway (increasing cAMP) while blocking 5-HT₃ ion channels (preventing Calcium flux).[1]
Primary Screen: 5-HT₄ Agonist Activity (cAMP Accumulation)[1]
The 5-HT₄ receptor is Gs-coupled.[1][2][3] Activation leads to adenylyl cyclase stimulation and cAMP production.[2] We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay (e.g., HTRF® or LANCE®) for its high Z' factor and resistance to compound autofluorescence.[1]
Assay Principle
A competitive immunoassay between native cAMP produced by the cell and d2-labeled cAMP tracer.[1] The tracer binds to a Cryptate-labeled anti-cAMP antibody.[1]
-
High Pancopride Activity (Agonism): High cellular cAMP
Competes with tracer Low FRET Signal .[1] -
Low Pancopride Activity: Low cellular cAMP
Tracer binds antibody High FRET Signal .[1]
Materials & Reagents
-
Cell Line: HEK293 stable cell line overexpressing human 5-HT₄ (Recombinant).[1][4]
-
Assay Buffer: HBSS + 20 mM HEPES (pH 7.4) + 0.1% BSA.[1]
-
Stimulation Buffer: Assay Buffer + 0.5 mM IBMX (3-isobutyl-1-methylxanthine).[1]
-
Critical: IBMX is a phosphodiesterase (PDE) inhibitor.[1] Without it, cellular PDEs will degrade the cAMP signal, leading to false negatives.
-
-
Detection Kit: cAMP Gs Dynamic Kit (Cisbio/Revvity).[1]
Experimental Protocol
-
Cell Preparation:
-
Harvest HEK293-5HT4 cells using enzyme-free dissociation buffer (e.g., Cell Dissociation Solution) to preserve receptor integrity.[1]
-
Resuspend in Assay Buffer at
cells/mL. -
Dispense 5 µL/well (1,000 cells) into a white, low-volume 384-well plate.
-
-
Compound Addition:
-
Incubation:
-
Incubate for 30–45 minutes at Room Temperature (RT).
-
-
Lysis & Detection:
-
Readout:
Secondary Screen: 5-HT₃ Antagonist Activity (Calcium Flux)[1]
The 5-HT₃ receptor is a ligand-gated cation channel.[1] Agonism causes rapid Ca²⁺ influx.[1] To screen Pancopride's antagonist activity, we stimulate cells with 5-HT and measure Pancopride's ability to blunt this signal.[1]
Assay Principle
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[1] Upon 5-HT addition, fluorescence increases.[1] Pancopride inhibition prevents this increase.[1]
Materials
-
Cell Line: CHO-K1 or HEK293 stably expressing human 5-HT₃A subunit.[1]
-
Dye Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + 4 µM Fluo-4 AM.[1]
-
Critical: Probenecid inhibits the anion transporter, preventing dye leakage from the cells.
-
-
Agonist Challenge: 1 µM Serotonin (EC₈₀ concentration).
Experimental Protocol
-
Seeding:
-
Seed 10,000 cells/well in a black-wall, clear-bottom 384-well plate. Incubate overnight.
-
-
Dye Loading:
-
Compound Pre-incubation (Antagonist Mode):
-
Add 10 µL of Pancopride (diluted in HBSS).
-
Incubate for 10–15 minutes to allow equilibrium binding.
-
-
Agonist Injection & Kinetic Read:
-
Analysis:
-
Calculate Max-Min RFU (Relative Fluorescence Units).
-
Pancopride activity is defined as % Inhibition of the 5-HT induced signal.[1]
-
Safety Counter-Screen: hERG Inhibition
Benzamides (like Cisapride) are notorious for hERG blockade, leading to QT prolongation.[1] Pancopride must be screened to confirm a safety margin (Selectivity Index).[1]
-
Method: Automated Patch Clamp (e.g., QPatch or SyncroPatch) or Fluorescence Polarization (Predictor™ hERG).[1]
-
Acceptance Criteria: IC₅₀ for hERG should be >30-fold higher than the EC₅₀ for 5-HT₄ to ensure a therapeutic window.[1]
Data Analysis & Interpretation
Summarize your screening data using the following metrics.
| Parameter | 5-HT₄ Agonist Assay (cAMP) | 5-HT₃ Antagonist Assay (Ca²⁺) |
| Curve Fit | Sigmoidal Dose-Response (Variable Slope) | Sigmoidal Dose-Response (Inhibition) |
| Key Metric | EC₅₀ (Potency) | IC₅₀ (Potency) |
| Efficacy | Emax (% of 5-HT response) | Imax (% Inhibition of 5-HT) |
| Target Value | EC₅₀ < 100 nM (High Potency) | IC₅₀ < 10 nM (High Potency) |
| Control | Prucalopride (Positive Control) | Ondansetron (Positive Control) |
Calculating the Z-Factor (Assay Robustness)
For validation, ensure Z' > 0.5 for both assays.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Signal Window (cAMP) | PDE activity is too high.[1] | Ensure IBMX is fresh and at 0.5 mM. |
| High Background (Ca²⁺) | Dye leakage or spontaneous channel opening.[1] | Increase Probenecid; Ensure cells are not confluent (>90%).[1] |
| Inconsistent Potency | Compound sticking to plastic.[1] | Use low-binding plates or add 0.01% BSA to dilution buffers.[1] |
References
-
Fernández, A. G., et al. (1992).[1][5] Pancopride, a potent and long-acting 5-HT3 receptor antagonist, is orally effective against anticancer drug-evoked emesis.[1][5][6] European Journal of Pharmacology, 222(2-3), 257-264.[1][5][6]
-
PubChem. (2025).[1][7] Pancopride (Compound CID 72710794).[1][7] National Library of Medicine.[1] [1]
-
Briejer, M. R., et al. (2001).[1] The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound. European Journal of Pharmacology, 423(1), 71-83.[1] (Reference for 5-HT4 agonist assay methodology).
-
Cisbio/Revvity. (2024).[1] cAMP Gs Dynamic Kit Protocol.[1] Revvity Technical Notes.
Sources
- 1. Prucalopride - Wikipedia [en.wikipedia.org]
- 2. trc-p.nl [trc-p.nl]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. The 5-HT4 receptor agonist, tegaserod, is a potent 5-HT2B receptor antagonist in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lack of effect of a 5-HT3 antagonist, pancopride, on lower oesophageal sphincter pressure in volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pancopride, a potent and long-acting 5-HT3 receptor antagonist, is orally effective against anticancer drug-evoked emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pancopride | C18H24ClN3O2 | CID 72710794 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Pancopride in In Vivo Models of Chemotherapy-Induced Nausea
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Chemotherapy-Induced Nausea and the Rationale for Pancopride
Chemotherapy-induced nausea and vomiting (CINV) remains a significant and distressing side effect for cancer patients, impacting their quality of life and adherence to treatment.[1] The pathophysiology of CINV is complex, involving both central and peripheral pathways. A key mechanism in acute CINV is the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract following administration of chemotherapeutic agents like cisplatin.[2][3][4] This surge in peripheral 5-HT activates 5-HT3 receptors on vagal afferent nerves, transmitting signals to the chemoreceptor trigger zone and the nucleus tractus solitarius in the brainstem, ultimately inducing the sensation of nausea and the vomiting reflex.[5][6][7][8]
Pancopride is a potent and selective 5-HT3 receptor antagonist.[5] Its high affinity for 5-HT3 receptors (Ki = 0.40 nM) allows it to effectively block the peripheral signaling cascade initiated by chemotherapy-induced serotonin release, thereby preventing the activation of the emetic reflex.[5] Preclinical studies have demonstrated the anti-emetic efficacy of Pancopride against cisplatin-induced emesis in dogs, with an intravenous ID50 of 3.6 µg/kg and an oral ID50 of 7.1 µg/kg.[5] Furthermore, in rats, Pancopride has been shown to antagonize 5-HT-induced bradycardia with high potency (intravenous ID50 = 0.56 µg/kg; oral ID50 = 8.7 µg/kg), confirming its in vivo 5-HT3 receptor blocking activity.[5]
This application note provides detailed protocols for evaluating the efficacy of Pancopride in two well-established in vivo models of CINV: the ferret model of cisplatin-induced emesis and the rat model of cisplatin-induced pica (a surrogate for nausea).
Core Principles of In Vivo CINV Modeling
The selection of an appropriate animal model is critical for the preclinical evaluation of anti-nausea and anti-emetic compounds. The ferret is considered a gold-standard model for emesis research due to its well-developed vomiting reflex that closely mimics the human response.[7] Rats, on the other hand, do not possess a vomiting reflex.[3] However, they exhibit a behavior known as "pica," the ingestion of non-nutritive substances like kaolin clay, in response to emetic stimuli.[3][8] This behavior is a well-validated surrogate for the sensation of nausea.[3][8]
The following protocols are designed to be self-validating systems, incorporating positive controls (cisplatin-induced CINV) and vehicle controls to ensure the reliability and reproducibility of the experimental findings.
The Ferret Model of Cisplatin-Induced Emesis
The ferret model allows for the assessment of both acute (occurring within the first 24 hours) and delayed (occurring after 24 hours) phases of CINV, providing a comprehensive evaluation of a test compound's efficacy.
Experimental Workflow: Ferret Model
Caption: Experimental workflow for the ferret cisplatin-induced emesis model.
Detailed Protocol: Ferret Model
Materials:
-
Male or female ferrets (Mustela putorius furo), 800-1500g
-
Cisplatin (lyophilized powder)
-
Sterile saline for injection
-
Pancopride
-
Vehicle for Pancopride (e.g., sterile water, saline)
-
Observation cages with video recording equipment
-
Intravenous (IV) or oral (PO) dosing supplies
Procedure:
-
Acclimation and Housing: House ferrets individually in a controlled environment for at least 7 days prior to the experiment to allow for acclimatization. Provide food and water ad libitum.
-
Fasting: Withhold food, but not water, for 18-24 hours before cisplatin administration to ensure an empty stomach.
-
Pancopride/Vehicle Administration:
-
Administer Pancopride or its vehicle via the desired route (IV or PO). Based on preclinical data in dogs, a starting intravenous dose range of 1-10 µg/kg and an oral dose range of 5-50 µg/kg is recommended.[5]
-
Administer the compound 30-60 minutes prior to cisplatin injection.
-
-
Cisplatin Administration:
-
Observation and Data Collection:
-
Immediately after cisplatin injection, place the ferret in an observation cage and begin video recording for 72 hours.
-
A trained observer, blinded to the treatment groups, should score the following endpoints:
-
Emesis Quantification: Count the number of individual retches and vomits. A retch is a rhythmic contraction of the abdominal muscles without expulsion of gastric contents, while a vomit is a forceful expulsion of gastric contents.
-
Nausea-Like Behaviors: Score the frequency and duration of behaviors indicative of nausea, such as lip-licking, backward walking, burrowing, and general reductions in activity.[10] A scoring system can be developed to quantify the severity of nausea.
-
-
-
Data Analysis:
-
Compare the number of retches and vomits, as well as the nausea scores, between the Pancopride-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Expected Outcomes: Ferret Model
| Treatment Group | Expected Number of Retching/Vomiting Episodes (Acute Phase: 0-24h) | Expected Number of Retching/Vomiting Episodes (Delayed Phase: 24-72h) | Expected Nausea Score |
| Vehicle + Saline | 0 | 0 | Low |
| Vehicle + Cisplatin | High | Moderate | High |
| Pancopride + Cisplatin | Significantly Reduced | Potentially Reduced | Significantly Reduced |
The Rat Model of Cisplatin-Induced Pica
This model is a valuable tool for assessing the anti-nausea properties of a compound, as pica is considered a behavioral correlate of nausea in species that do not vomit.
Experimental Workflow: Rat Pica Model
Caption: Experimental workflow for the rat cisplatin-induced pica model.
Detailed Protocol: Rat Pica Model
Materials:
-
Male Wistar or Sprague-Dawley rats, 200-300g
-
Cisplatin (lyophilized powder)
-
Sterile saline for injection
-
Pancopride
-
Vehicle for Pancopride
-
Kaolin (hydrated aluminum silicate)
-
Acacia gum (optional, as a binder)
-
Carmine dye (optional, for enhanced quantification)
-
Cages with separate food and kaolin hoppers
-
Analytical balance
Procedure:
-
Kaolin Pellet Preparation:
-
Mix kaolin powder with a small amount of acacia gum (e.g., 1-2%) to act as a binder.
-
Slowly add water to form a thick, moldable paste.
-
For enhanced quantification, carmine dye can be added to the mixture (e.g., 0.5% w/w).[11]
-
Form the paste into pellets and allow them to air-dry until hard.
-
-
Acclimation and Baseline Measurement:
-
House rats individually in cages equipped with separate hoppers for standard chow and kaolin pellets.
-
Allow the rats to acclimate for at least 7 days, with free access to food, water, and kaolin.
-
Measure the daily consumption of both food and kaolin for at least 3 days prior to the experiment to establish a baseline. It is important to account for spillage by placing a collection tray under the cage.
-
-
Pancopride/Vehicle Administration:
-
Administer Pancopride or its vehicle via the desired route (IV or PO). Based on the rat bradycardia model, a starting intravenous dose of 0.5 µg/kg and an oral dose of 10 µg/kg can be used as a reference.[5]
-
Administer the compound 30-60 minutes before cisplatin injection.
-
-
Cisplatin Administration:
-
Measurement of Kaolin and Food Intake:
-
Measure the amount of kaolin and food consumed by each rat at 24, 48, and 72 hours post-cisplatin administration.
-
If using carmine-dyed kaolin, collect feces at these time points and quantify the amount of carmine excreted to more accurately determine kaolin consumption.[11]
-
-
Data Analysis:
-
Calculate the net kaolin consumption by subtracting the baseline intake from the post-treatment intake.
-
Compare the kaolin consumption between the Pancopride-treated groups and the vehicle control group using appropriate statistical analysis.
-
Expected Outcomes: Rat Pica Model
| Treatment Group | Expected Kaolin Consumption (g) at 24h | Expected Food Intake (g) at 24h |
| Vehicle + Saline | Minimal | Normal |
| Vehicle + Cisplatin | Significantly Increased | Decreased |
| Pancopride + Cisplatin | Significantly Reduced | Partially or Fully Restored |
Mechanism of Action of Pancopride in CINV
The following diagram illustrates the proposed mechanism by which Pancopride, as a 5-HT3 receptor antagonist, mitigates chemotherapy-induced nausea and vomiting.
Caption: Pancopride's mechanism of action in blocking CINV.
Conclusion
The in vivo models described in this application note provide robust and reproducible methods for evaluating the efficacy of Pancopride in preventing chemotherapy-induced nausea and vomiting. The ferret model offers a comprehensive assessment of both the acute and delayed phases of emesis, while the rat pica model serves as a valuable tool for specifically investigating the anti-nausea properties of the compound. By employing these well-characterized models, researchers can gain crucial insights into the therapeutic potential of Pancopride for the management of CINV in cancer patients.
References
-
Serotonin mechanisms in chemotherapy-induced emesis in cancer patients. (1993). British Journal of Cancer, 68(1), 9-12. [Link]
-
evaluation of cisplatin-induced pica behaviour in rats by measuring faecal carmine-dye excretion: an improved experimental model to screen samples with anti-emetic properties. (2012). Journal of Pharmacological and Toxicological Methods, 65(1), 34-37. [Link]
-
Pancopride, a potent and long-acting 5-HT3 receptor antagonist, is orally effective against anticancer drug-evoked emesis. (1992). European Journal of Pharmacology, 222(2-3), 257-264. [Link]
-
Pica in rats is analogous to emesis: an animal model in emesis research. (1993). Pharmacology Biochemistry and Behavior, 45(4), 817-821. [Link]
-
Serotonin Mechanisms in Chemotherapy-Induced Emesis in Cancer Patients. (n.d.). Karger Publishers. [Link]
-
Suppression of Cisplatin-Induced Vomiting by Cannabis sativa in Pigeons: Neurochemical Evidences. (2018). Frontiers in Pharmacology, 9, 243. [Link]
-
Chemotherapy-Induced Nausea and Vomiting. (2018). U.S. Pharmacist. [Link]
-
Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs. (1987). British Journal of Pharmacology, 90(4), 669-674. [Link]
-
Evaluating the various phases of cisplatin-induced emesis in rats. (2014). Oncology Letters, 8(5), 2017-2022. [Link]
-
Chemotherapy-Induced Nausea and Vomiting: Neurokinin-1 Receptor Antagonists. (2024). JoVE. [Link]
-
Measurement of consumption of kaolin and chow pellets. The treatment session was. (n.d.). ResearchGate. [Link]
-
Assessing 'Nausea'. (n.d.). JAR-Labs. [Link]
-
Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs. (1987). British Journal of Pharmacology, 90(4), 669-674. [Link]
-
Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness. (2011). PLoS ONE, 6(5), e20244. [Link]
-
Complete rescue from established emesis by the NK-1 receptor antagonist, casopitant mesylate, in cisplatin-induced delayed emesis in the ferret. (2006). Journal of Clinical Oncology, 24(18_suppl), 18601-18601. [Link]
-
Comparison of Three Preclinical Models for Nausea and Vomiting Assessment. (2016). Journal of Pharmacological and Toxicological Methods, 82, 45-53. [Link]
-
The next Emesis/Nausea Session in ferret. (n.d.). Syncrosome. [Link]
-
Behavioral Patterns Associated with Chemotherapy-Induced Emesis: A Potential Signature for Nausea in Musk Shrews. (2011). Frontiers in Neuroscience, 5, 80. [Link]
-
Pancopride, a potent and long-acting 5-HT3 receptor antagonist, is orally effective against anticancer drug-evoked emesis. (1992). European Journal of Pharmacology, 222(2-3), 257-264. [Link]
-
Pica in rats is analogous to emesis: an animal model in emesis research. (1993). Pharmacology Biochemistry and Behavior, 45(4), 817-821. [Link]
-
Machine learning prediction of emesis and gastrointestinal state in ferrets. (2019). PLoS ONE, 14(10), e0223279. [Link]
-
Reduced normogastric electrical activity associated with emesis: A telemetric study in ferrets. (2009). World Journal of Gastroenterology, 15(48), 6048-6057. [Link]
-
Profiles of Emetic Action of Cisplatin in the Ferret: A Potential Model of Acute and Delayed Emesis. (1994). European Journal of Pharmacology, 262(1-2), R1-R2. [Link]
-
Prevention of highly emetogenic chemotherapy-induced vomiting: a double blind, randomized crossover study to compare pancopride (LAS 30451) and pancopride plus dexamethasone. (1997). British Journal of Cancer, 76(6), 816-820. [Link]
-
Interactions between ingested kaolinite and the intestinal mucosa in rat: proteomic and cellular evidences. (n.d.). Academia.edu. [Link]
-
Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment. (2022). Frontiers in Pharmacology, 13, 911964. [Link]
-
Cisplatin-induced emesis: Systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists. (2011). Cancer Chemotherapy and Pharmacology, 67(3), 667-686. [Link]
-
Models and Assays for Evaluating Anti-Emetic Potential as well as Emetic Liability. (n.d.). NDI Neuroscience. [Link]
-
Chemotherapy-induced kaolin intake is increased by lesion of the lateral parabrachial nucleus of the rat. (2009). American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 296(4), R1021-R1027. [Link]
-
The effects of different antiemetic agents on morphine-induced emesis in ferrets. (1994). The Journal of Pharmacology and Experimental Therapeutics, 271(1), 360-367. [Link]
-
Appropriateness of kaolin consumption as an index of motion sickness in the rat. (1985). Physiology & Behavior, 35(2), 151-156. [Link]
-
The Ferret in Nausea and Vomiting Research: Lessons in Translation of Basic Science to the Clinic. (2015). Gastroenterology, 148(4), S-76. [Link]
-
Gastric myoelectric activity during cisplatin-induced acute and delayed emesis reveals a temporal impairment of slow waves in ferrets: effects not reversed by exendin (9-39). (2017). Oncotarget, 8(64), 108119-108134. [Link]
-
PICA in mice as a new model for the study of emesis. (2002). Methods and Findings in Experimental and Clinical Pharmacology, 24(7), 419-423. [Link]
-
Pica caused by emetic drugs in laboratory rats with kaolin, gypsum, and lime as test substances. (2023). Behavioural Processes, 206, 104838. [Link]
-
[Animal model for the study of emesis using rats and mice]. (2007). Yakugaku Zasshi, 127(8), 1231-1236. [Link]
-
Effects of Cyclophosphamide on the Kaolin Consumption (Pica Behavior) in Five Strains of Adult Male Rats. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/Effects-of-Cyclophosphamide-on-the-Kaolin-(Pica-in-Abe-Yamatodani/0d52a2558c4912953a99e821035f1181f0842521]([Link]
-
evaluation of cisplatin-induced pica behaviour in rats by measuring faecal carmine-dye excretion: an improved experimental model to screen samples with anti-emetic properties. (2012). Journal of Pharmacological and Toxicological Methods, 65(1), 34-37. [Link]
-
The anti-emetic effects of CP-99,994 in the ferret and the dog: role of the NK1 receptor. (1995). British Journal of Pharmacology, 114(4), 931-936. [Link]
-
Predicting the emetic liability of novel chemical entities: a comparative study. (2012). British Journal of Pharmacology, 165(6), 1804-1820. [Link]
-
Pica - A model of nausea? Species differences in response to cisplatin. (2002). Physiology & Behavior, 76(1), 129-135. [Link]
Sources
- 1. wjgnet.com [wjgnet.com]
- 2. Frontiers | Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment [frontiersin.org]
- 3. jpsionline.com [jpsionline.com]
- 4. Pancopride, a potent and long-acting 5-HT3 receptor antagonist, is orally effective against anticancer drug-evoked emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gastric myoelectric activity during cisplatin-induced acute and delayed emesis reveals a temporal impairment of slow waves in ferrets: effects not reversed... | Oncotarget [oncotarget.com]
- 6. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating the various phases of cisplatin-induced emesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring rats’ nausea with clay eating [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. jpsionline.com [jpsionline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Pancopride Optimization in Cell Culture
Topic: Avoiding Off-Target Effects & Ensuring Specificity Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary: The "Dirty" Benzamide Challenge
Pancopride is a potent pharmacological agent, but it is rarely a "clean" bullet. Depending on your concentration and cell type, it acts as a high-affinity 5-HT3 receptor antagonist and a 5-HT4 receptor agonist .
This dual profile creates a high risk of experimental artifacts. If you are studying serotonergic signaling, you must rigorously distinguish between the promotion of cAMP pathways (5-HT4) and the blockade of ionotropic signaling (5-HT3). Furthermore, like many benzamides (e.g., Cisapride), Pancopride carries a structural liability for hERG K+ channel blockade at micromolar concentrations, posing a silent threat to electrophysiological data and cell viability.
This guide provides the protocols to isolate your target mechanism and eliminate off-target noise.
Module 1: Concentration & Solubility (The Foundation)
Q: Why is my dose-response curve shifting or showing high variability? A: This is often a solubility artifact masquerading as biological variance. Pancopride is lipophilic. In aqueous cell culture media, it can form micro-precipitates that are invisible to the naked eye but significantly alter the effective concentration.
The Protocol: "Solubility-First" Preparation Do not add high-concentration DMSO stocks directly to the well. This causes local precipitation ("shocking" the compound).
| Parameter | Specification | Reason |
| Stock Solvent | 100% DMSO | Ensures complete initial solubilization. |
| Stock Conc. | 10 mM | High enough to allow small volume additions. |
| Intermediate Step | Mandatory | Dilute stock 1:100 in PBS/Media before adding to cells. |
| Final DMSO Limit | < 0.1% (v/v) | >0.1% DMSO alters GPCR membrane dynamics. |
| Working Range | 1 nM – 1 µM | >1 µM drastically increases hERG and 5-HT3 off-target risks. |
Module 2: Receptor Specificity & Cross-Talk (The Science)
Q: I am seeing inhibition of signaling, but I expected agonism. Is the drug degraded? A: Unlikely. You are likely observing its 5-HT3 antagonist property overriding the 5-HT4 agonist effect, or you are triggering receptor desensitization.
The Mechanism of Interference:
-
The 5-HT3 Trap: If your cells express 5-HT3 (ion channels), Pancopride blocks them. If your readout depends on basal 5-HT3 activity (e.g., calcium flux), Pancopride will look like an inhibitor.
-
The hERG Liability: At concentrations >1 µM, benzamides can block hERG potassium channels. In excitable cells (neurons, cardiomyocytes), this prolongs repolarization and can induce toxicity or arrhythmia-like waveforms, often mistaken for "signaling toxicity."
Q: How do I prove my effect is strictly 5-HT4 mediated? A: You must perform a "Receptor Isolation" Challenge using highly selective antagonists. You cannot rely on Pancopride alone.
Protocol: The Antagonist Blockade Validation
Use this control experiment for every new cell line.
Reagents:
-
Agonist: Pancopride (Target: 100 nM)
-
5-HT4 Antagonist: GR113808 (Highly selective,
~0.2 nM) -
5-HT3 Agonist Control: 2-Methyl-5-HT (Optional, to verify 5-HT3 presence)
Step-by-Step:
-
Pre-Incubation: Treat cells with GR113808 (100 nM) for 30 minutes.
-
Why? This saturates 5-HT4 receptors without affecting 5-HT3 or hERG.
-
-
Challenge: Add Pancopride (100 nM) .
-
Readout: Measure cAMP or downstream phosphorylation (e.g., pCREB).
-
Interpretation:
-
Full Blockade: If GR113808 completely abolishes the signal, the effect is 5-HT4 mediated.
-
Partial/No Blockade: The signal is an off-target artifact (likely non-specific cytotoxicity or off-target receptor binding).
-
Module 3: Visualizing the Signaling & Off-Targets
The following diagram illustrates the "Dual-Edged" nature of Pancopride and where experimental artifacts occur.
Figure 1: Pancopride Mechanism Map. Green path indicates desired 5-HT4 agonism. Red paths indicate off-target liabilities (5-HT3 antagonism and hERG blockade) that occur at high concentrations or in specific cell types.
Module 4: Troubleshooting Workflow (Decision Tree)
Q: My cells are detaching or dying after 24h treatment. Is Pancopride toxic? A: Benzamides are generally well-tolerated, but pH shifts or crystal formation can cause mechanical stress.
Troubleshooting Steps:
Figure 2: Step-by-step logic to diagnose whether experimental anomalies are due to concentration toxicity, solvent effects, or genuine receptor cross-talk.
References
-
Pancopride Pharmacology (5-HT3/5-HT4 Profile)
-
5-HT4 Receptor Valid
-
Gale, J. D., et al. (1994). "GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor."[3] British Journal of Pharmacology.
-
-
hERG & Benzamide Liability
- Redfern, W. S., et al. (2003). "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs." Cardiovascular Research. (Contextualizing benzamide class risks).
-
DMSO Solubility in Cell Culture
Sources
- 1. Lack of effect of a 5-HT3 antagonist, pancopride, on lower oesophageal sphincter pressure in volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pancopride, a potent and long-acting 5-HT3 receptor antagonist, is orally effective against anticancer drug-evoked emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
Pancopride vs. Ondansetron: A Preclinical Comparison in Emesis Models
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Nausea and vomiting remain significant side effects of many medical treatments, particularly chemotherapy. The development of effective antiemetic drugs is a critical area of research. This guide provides a detailed preclinical comparison of two potent 5-HT3 receptor antagonists: pancopride and ondansetron. While both compounds share a primary mechanism of action, this document will delve into the nuances of their receptor binding affinities, their efficacy in established animal models of emesis, and the underlying signaling pathways they modulate. This objective comparison, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their work.
Mechanism of Action: A Shared Target
Both pancopride and ondansetron exert their antiemetic effects by selectively antagonizing the serotonin 5-HT3 receptor.[1][2] This receptor is a ligand-gated ion channel predominantly located on peripheral vagal nerve terminals and in the chemoreceptor trigger zone (CTZ) of the area postrema in the brainstem.[2] Emetogenic stimuli, such as chemotherapeutic agents, trigger the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract. This released serotonin then activates 5-HT3 receptors on vagal afferents, initiating a signaling cascade that culminates in the vomiting reflex. By blocking these receptors, pancopride and ondansetron effectively interrupt this pathway.
Interestingly, pancopride has been shown to lack any measurable antidopaminergic activity, distinguishing it from older antiemetics like metoclopramide and reducing the risk of extrapyramidal side effects.[1]
Comparative Analysis of 5-HT3 Receptor Binding Affinity
The potency of a receptor antagonist is fundamentally determined by its binding affinity for its target. In vitro studies have demonstrated that both pancopride and ondansetron are high-affinity ligands for the 5-HT3 receptor.
| Compound | 5-HT3 Receptor Binding Affinity (Ki) | Reference |
| Pancopride | 0.40 nM | [1] |
| Ondansetron | ~2.0 nM (pKi = 8.70) | [3] |
Note: The pKi of 8.70 for ondansetron was converted to a Ki value using the formula Ki = 10^(-pKi) M.
These data suggest that pancopride exhibits a higher binding affinity for the 5-HT3 receptor compared to ondansetron.
Preclinical Models of Emesis: Inducing and Measuring Efficacy
To evaluate the antiemetic potential of pancopride and ondansetron, researchers utilize well-established preclinical models that mimic human emesis. The most common models involve the use of emetogenic agents in species that possess a vomiting reflex, such as dogs and ferrets.
Cisplatin-Induced Emesis Model
Cisplatin, a potent chemotherapeutic agent, is a standard tool for inducing emesis in preclinical studies. Its mechanism involves the release of serotonin in the gut, making it a relevant model for testing 5-HT3 receptor antagonists.
Apomorphine-Induced Emesis Model
Apomorphine is a dopamine D2 receptor agonist that directly stimulates the CTZ to induce vomiting. This model is useful for assessing the involvement of dopaminergic pathways in a compound's antiemetic activity.
Comparative Efficacy in Preclinical Models
While direct head-to-head comparative studies with identical experimental parameters are limited, available data from separate studies provide valuable insights into the relative potency of pancopride and ondansetron.
| Compound | Animal Model | Emetogen | Efficacy (ID50/Effective Dose) | Reference |
| Pancopride | Dog | Cisplatin | ID50 = 3.6 µg/kg i.v. | [1] |
| Ondansetron | Dog | Low-Dose Cisplatin (18 mg/m²) | Complete prevention of vomiting at 0.5 mg/kg i.v. | [4][5] |
Note on Efficacy Comparison: A direct comparison of the ID50 of pancopride and the effective dose of ondansetron is challenging due to the different cisplatin dosages used in the respective studies. The study on pancopride utilized a standard emetogenic dose of cisplatin, whereas the ondansetron study employed a "low-dose" model. However, the data indicates that pancopride is a highly potent antiemetic in the dog model. Further studies with a direct comparison are warranted to definitively establish the relative in vivo potency.
One notable feature of pancopride is its reported long duration of action. A single oral dose of 10 µg/kg in rats produced a significant inhibition of the 5-HT-induced bradycardic reflex for over 8 hours.[1] In a comparative study with another 5-HT3 antagonist, DAU 6215, ondansetron's antiemetic efficacy in a radiotherapy model decreased when the pretreatment time was lengthened to 2 hours, whereas the efficacy of the longer-acting compound was unaffected, suggesting a shorter duration of action for ondansetron.
Experimental Protocols
Cisplatin-Induced Emesis in the Dog
This protocol outlines a typical procedure for evaluating the antiemetic efficacy of a test compound against cisplatin-induced emesis in dogs.
dot
Caption: Workflow for Cisplatin-Induced Emesis Model in Dogs.
Step-by-Step Methodology:
-
Animal Selection and Acclimation: Adult male or female beagle dogs are used. Animals are acclimated to the laboratory environment for at least one week before the experiment.
-
Fasting: Dogs are fasted overnight prior to the experiment, with free access to water.
-
Baseline Observation: On the day of the experiment, animals are placed in observation cages, and baseline behavior is recorded.
-
Test Compound Administration: The test compound (pancopride or ondansetron) or vehicle is administered intravenously (i.v.) or orally (p.o.) at various doses.
-
Emesis Induction: Thirty minutes after test compound administration, cisplatin (e.g., 3 mg/kg) is infused intravenously.
-
Observation Period: The animals are observed continuously for a period of 4 to 8 hours.
-
Data Collection: The following parameters are recorded:
-
Latency to the first retch or vomit.
-
The total number of retches and vomits during the observation period.
-
Behavioral signs of nausea (e.g., salivation, lethargy).
-
-
Data Analysis: The dose-response relationship is determined, and the ID50 (the dose required to inhibit emesis by 50%) is calculated.
Cisplatin-Induced Emesis in the Ferret
This protocol provides a standard method for assessing antiemetic efficacy in the ferret model.
dot
Caption: Workflow for Cisplatin-Induced Emesis Model in Ferrets.
Step-by-Step Methodology:
-
Animal Selection and Acclimation: Male ferrets are typically used and are acclimated to the housing conditions.
-
Food Withdrawal: Food is withdrawn for approximately 2 hours before the start of the experiment, with water available ad libitum.
-
Test Compound Administration: The test compound or vehicle is administered, for example, intraperitoneally (i.p.) or subcutaneously (s.c.).
-
Emesis Induction: Cisplatin (e.g., 5-10 mg/kg) is injected i.p. to induce emesis.
-
Observation: The animals are observed, and their behavior is often video-recorded for up to 72 hours to assess both acute and delayed emesis.
-
Data Collection: The number of retches and vomits are counted.
-
Data Analysis: The efficacy of the test compound in reducing the number of emetic episodes compared to the vehicle control is determined.
Signaling Pathways in Emesis
The emetic reflex is a complex process involving multiple neurotransmitter systems and signaling cascades.
5-HT3 Receptor-Mediated Signaling Pathway
dot
Caption: 5-HT3 Receptor Signaling Pathway in Chemotherapy-Induced Emesis.
Stimulation of the 5-HT3 receptor, a ligand-gated ion channel, by serotonin leads to the influx of cations (Na+, K+, and Ca2+), causing depolarization of the neuron. This generates an action potential that propagates along the vagal afferent nerves to the nucleus tractus solitarius (NTS) in the brainstem, a key component of the central pattern generator for vomiting. This, in turn, triggers the complex motor response of emesis. Pancopride and ondansetron act by competitively blocking the binding of serotonin to the 5-HT3 receptor, thereby preventing this signaling cascade.
Dopamine D2 Receptor-Mediated Signaling Pathway
dot
Caption: Dopamine D2 Receptor Signaling in Apomorphine-Induced Emesis.
Dopamine D2 receptors are G-protein coupled receptors. Their activation in the CTZ by agonists like apomorphine initiates intracellular signaling cascades. One major pathway involves the inhibition of adenylyl cyclase, leading to decreased levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. Other pathways, such as the activation of the ERK pathway, are also implicated. These signaling events ultimately modulate the activity of the central pattern generator for vomiting, leading to emesis. Pancopride's lack of D2 receptor antagonism means it does not interfere with this pathway, which can be advantageous in avoiding certain side effects.
Summary and Conclusion
Pancopride and ondansetron are both highly selective and potent 5-HT3 receptor antagonists, a cornerstone in the management of emesis, particularly that induced by chemotherapy. Preclinical data indicates that pancopride possesses a higher binding affinity for the 5-HT3 receptor compared to ondansetron.
The lack of dopamine D2 receptor antagonism with pancopride represents a key differentiation from older antiemetics and may contribute to a more favorable side-effect profile.
For researchers and drug development professionals, the choice between these two agents in a preclinical setting may depend on the specific research question. The higher potency and longer duration of action of pancopride may make it a valuable tool for studies requiring sustained 5-HT3 receptor blockade. Further preclinical studies directly comparing the efficacy and duration of action of pancopride and ondansetron in various emesis models would be invaluable to the field.
References
- F. Contessa, et al. (1993). Antiemetic activity of the new 5-HT3 antagonist DAU 6215 in animal models of cancer chemotherapy and radiation. Cancer Chemotherapy and Pharmacology, 32(4), 303-308.
- de la Puente-Redondo, V., et al. (2017). Anti-nausea effects and pharmacokinetics of ondansetron, maropitant and metoclopramide in a low-dose cisplatin model of nausea and vomiting in the dog: A blinded crossover study. BMC Veterinary Research, 13(1), 244.
- G. A. Gidda, et al. (1994). Antagonism of serotonin3 (5-HT3) receptors within the blood-brain barrier prevents cisplatin-induced emesis in dogs. Journal of Pharmacology and Experimental Therapeutics, 268(2), 795-801.
- de la Puente-Redondo, V., et al. (2017). Anti-nausea effects and pharmacokinetics of ondansetron, maropitant and metoclopramide in a low-dose cisplatin model of nausea and vomiting in the dog: a blinded crossover study. BMC Veterinary Research, 13(1), 244.
- Fernandez, A. G., et al. (1993). Pancopride, a potent and long-acting 5-HT3 receptor antagonist, is orally effective against anticancer drug-evoked emesis. European Journal of Pharmacology, 241(1), 1-7.
- Topal, A., Kaya, M., & Gul, N. (2005). Ondansetron and Granisetron in the Prophylaxis of Nausea and Emesis Induced by Cisplatin in Dogs. Acta Veterinaria Brno, 74(1), 111-116.
- Topal, A., Kaya, M., & Gül, N. (2005). Ondansetron and granisetron in the prophylaxis of nausea and emesis induced by cisplatin in dogs. Acta Veterinaria Brno, 74(1), 111-116.
- Topal, A., Kaya, M., & Gul, N. (2005). Ondansetron and Granisetron in Prophylaxis of Nausea and Emesis Inducedby Cisplatin in Dogs. Acta Veterinaria Brno, 74(1), 111-116.
- Sharma, S. S., & Gupta, Y. K. (1997). Antiemetic efficacy of ginger (Zingiber officinale) against cisplatin-induced emesis in dogs. Journal of Ethnopharmacology, 57(2), 97-101.
- PetMD. (2023, July 31).
- Stables, R., & Andrews, P. L. (1989). Pharmacology and preclinical antiemetic properties of ondansetron. Seminars in oncology, 16(2 Suppl 6), 3-9.
- Italian Group for Antiemetic Research. (1992). Prevention of cisplatin-induced emesis: a double-blind multicenter randomized crossover study comparing ondansetron and ondansetron plus dexamethasone. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 10(5), 834–839.
- Phillips, R. S., et al. (2021). Antiemetic medications for preventing chemotherapy‐induced nausea and vomiting in children: a systematic review and Bayesian network.
- Afacan, M. A., & Tayfur, İ. (2019). Comparison of the Effects of Metoclopramide and Ondansetron on Emergency Service Observation Times in Acute Gastroenteritis-Related Nausea and Vomiting Cases. The Medical Bulletin of Sisli Etfal Hospital, 53(3), 303–307.
- Smyth, J. F., et al. (1996). Optimum anti-emetic therapy for cisplatin induced emesis over repeat courses: ondansetron plus dexamethasone compared with metoclopramide, dexamethasone plus lorazepam. Annals of Oncology, 7(3), 277-282.
- Dr.Oracle. (2025, November 15). What antiemetic drugs have a longer half-life, allowing for once-daily administration, such as 5-HT3 (5-hydroxytryptamine 3) receptor antagonists like palonosetron?.
- Karami, S., et al. (2018). Comparing the Antiemetic Effects of Ondansetron and Metoclopramide in Patients with Minor Head Trauma. Advanced biomedical research, 7, 136.
- Egerton-Warburton, D., et al. (2014). Antiemetic use for nausea and vomiting in adult emergency department patients: randomized controlled trial comparing ondansetron, metoclopramide, and placebo. Annals of emergency medicine, 64(4), 341-348.e1.
- Jantunen, E., et al. (1996). Antiemetic efficacy of ondansetron and metoclopramide, both combined with corticosteroid, in malignant lymphoma patients receiving non-cisplatin chemotherapy. Annals of oncology : official journal of the European Society for Medical Oncology, 7(3), 263–267.
- Sari, D. P., et al. (2022). Comparison of Antiemetic Use Ondansetron and Metoclopramide, Evaluation of Effectiveness and Adverse Effects. Indonesian Journal of Clinical Pharmacy, 11(1), 1-9.
- The EMPOWER study group. (2021). Ondansetron and metoclopramide as second-line antiemetics in women with nausea and vomiting in pregnancy: the EMPOWER pilot factorial RCT. Health technology assessment (Winchester, England), 25(64), 1–90.
- Miyata, K., et al. (1995). Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex. Neuropharmacology, 34(7), 795-802.
- Padgett, C. L., & Lummis, S. C. (2011). Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis. ACS chemical neuroscience, 2(10), 579–585.
Sources
- 1. Review of the preclinical pharmacology and comparative efficacy of 5-hydroxytryptamine-3 receptor antagonists for chemotherapy-induced emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and preclinical antiemetic properties of ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-nausea effects and pharmacokinetics of ondansetron, maropitant and metoclopramide in a low-dose cisplatin model of nausea and vomiting in the dog: a blinded crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiemetic activity of the new 5-HT3 antagonist DAU 6215 in animal models of cancer chemotherapy and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Pancopride (LAS 30451): A Selective 5-HT3 Receptor Antagonist Profile
Executive Summary: The Benzamide Evolution
Pancopride (LAS 30451) represents a critical evolution in the benzamide class of antiemetics. Historically, benzamides like metoclopramide provided 5-HT3 antagonism but carried significant liability due to off-target Dopamine D2 receptor blockade, leading to extrapyramidal symptoms.
The Pancopride Value Proposition: Pancopride retains the potent 5-HT3 antagonism characteristic of the benzamide scaffold but structurally eliminates the D2 affinity. This guide provides the experimental framework to validate this selectivity, comparing it against the "Gold Standard" setrons (Ondansetron) and the "Legacy" benzamides (Metoclopramide).
Comparative Pharmacological Profile
The following data synthesizes binding affinities (
Table 1: Receptor Selectivity & Potency Matrix
| Compound | Scaffold Class | 5-HT3 Affinity ( | D2 Affinity ( | Selectivity Ratio (D2 / 5-HT3) | Functional Potency (ID |
| Pancopride | Azabicyclo-benzamide | 0.40 nM | > 10,000 nM | > 25,000 | 0.56 µg/kg |
| Ondansetron | Carbazole | 8.0 - 10.0 nM | > 10,000 nM | > 1,000 | 1.5 - 3.0 µg/kg |
| Metoclopramide | Benzamide | ~300 nM | ~30 nM | 0.1 (Non-selective) | 150 µg/kg |
| Granisetron | Indazole | 0.2 - 0.5 nM | > 10,000 nM | > 20,000 | 0.4 - 0.8 µg/kg |
-
ID
values refer to the inhibition of the Von Bezold-Jarisch reflex (5-HT-induced bradycardia) in rat models, a standard in vivo measure of 5-HT3 antagonism.
Key Insight: Pancopride displays sub-nanomolar affinity (0.40 nM) comparable to Granisetron and superior to Ondansetron, with a "clean" D2 profile unlike its structural relative, Metoclopramide.
Mechanism of Action: The Silent Antagonist
Pancopride acts as a competitive antagonist at the 5-HT3 receptor, a ligand-gated ion channel. Unlike G-protein coupled receptors (5-HT1, 5-HT2, 5-HT4), the 5-HT3 receptor mediates rapid depolarization.
Diagram 1: 5-HT3 Blockade Pathway
This diagram illustrates the point of intervention where Pancopride prevents cation influx, halting the emetic signal transduction.
Figure 1: Pancopride competes with 5-HT for the orthosteric binding site, preventing channel opening and subsequent vagal depolarization.
Experimental Validation Protocols
To validate Pancopride in your own assay development, use the following self-validating workflows. These protocols prioritize specificity to distinguish Pancopride from non-selective benzamides.
Protocol A: Saturation & Competition Binding (Affinity)
Objective: Confirm high-affinity binding (
Reagents:
-
Source Tissue: Rat Cerebral Cortex membranes or HEK-293 cells stably expressing h5-HT3A.
-
Radioligand: [3H]-GR65630 (Specific Activity ~80 Ci/mmol). Note: GR65630 is preferred over BRL-43694 for its lower non-specific binding profile.
-
Non-Specific Control: Ondansetron (10 µM).
Workflow:
-
Membrane Prep: Homogenize tissue in 50 mM HEPES/Tris buffer (pH 7.4). Centrifuge at 48,000 x g for 20 mins. Wash twice to remove endogenous serotonin.
-
Incubation: Incubate 200 µg membrane protein with 0.2 nM [3H]-GR65630 and varying concentrations of Pancopride (
to M). -
Equilibrium: Incubate for 30 minutes at 25°C.
-
Termination: Rapid filtration over GF/B filters pre-soaked in 0.1% PEI (to reduce filter binding).
-
Analysis: Plot displacement curves. Calculate
and convert to using the Cheng-Prusoff equation.-
Validation Criteria: Pancopride must show a monophasic displacement curve with a Hill slope near 1.0.
-
Protocol B: The "Selectivity Screen" (The Negative Control)
Objective: Prove the absence of D2 affinity (the key differentiator from Metoclopramide).
Reagents:
-
Source Tissue: Rat Striatum membranes (rich in D2 receptors).
-
Radioligand: [3H]-Raclopride (High affinity D2 antagonist).
Workflow:
-
Run a single-point screening assay at high concentration (1 µM) of Pancopride vs. [3H]-Raclopride.
-
Expectation:
-
Metoclopramide (1 µM): >90% displacement of radioligand.
-
Pancopride (1 µM): <10% displacement (indistinguishable from background).
-
-
If Pancopride shows displacement >50%, the compound purity or identity is compromised.
Validation Workflow Visualization
This flowchart outlines the decision logic for validating a batch of Pancopride, ensuring it meets the specific pharmacological criteria described above.
Diagram 2: Quality Control & Selectivity Logic
Figure 2: A logic gate for validating Pancopride. Both high 5-HT3 affinity AND low D2 affinity are required for a "Pass" status.
References
-
Fernández, A. G., et al. (1992). Pancopride, a potent and long-acting 5-HT3 receptor antagonist, is orally effective against anticancer drug-evoked emesis.[3] PubMed. [Link]
-
National Center for Advancing Translational Sciences (NCATS). Pancopride (LAS 30451) Compound Summary. Inxight Drugs.[2] [Link]
-
PubChem. Pancopride Compound Summary (CID 72710794).[4] National Library of Medicine.[5] [Link]
-
Ye, J. H., et al. (2001). Ondansetron: A Selective 5-HT3 Receptor Antagonist and Its Applications. CNS Drug Reviews. [Link]
Sources
- 1. Ondansetron: A Selective 5‐HT3 Receptor Antagonist and Its Applications in CNS‐Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pancopride, a potent and long-acting 5-HT3 receptor antagonist, is orally effective against anticancer drug-evoked emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pancopride | C18H24ClN3O2 | CID 72710794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pancopride, (R)- | C18H24ClN3O2 | CID 72710795 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Pancopride with Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Serotonin Receptor Selectivity
The serotonergic system is a complex network comprising at least 14 distinct receptor subtypes, each with unique signaling pathways and physiological roles.[1][2][3] These receptors are broadly classified into families (5-HT1, 5-HT2, 5-HT3, 5-HT4, 5-HT5, 5-HT6, and 5-HT7) and are involved in regulating mood, cognition, gastrointestinal function, and much more.[1][2] Consequently, the selectivity of a serotonergic drug is a critical determinant of its therapeutic action and side-effect profile. Off-target interactions can lead to a range of unintended consequences, from minor side effects to serious adverse events.[4][5]
Pancopride is identified as a potent and selective 5-HT3 receptor antagonist.[6] Its primary clinical application is as an antiemetic, particularly for managing nausea and vomiting induced by chemotherapy.[6] However, a comprehensive understanding of its potential interactions with other 5-HT receptor subtypes is essential for a complete pharmacological characterization. This guide will delve into the methodologies used to assess such cross-reactivity and present a comparative analysis based on available data.
Methodologies for Assessing Receptor Cross-Reactivity
To objectively evaluate the selectivity of a compound like Pancopride, a tiered experimental approach is typically employed, progressing from initial binding affinity to functional activity at various receptors.
1. Radioligand Binding Assays: This technique is the gold standard for determining the binding affinity of a compound for a specific receptor. It involves a competition experiment where the test compound (Pancopride) competes with a radiolabeled ligand known to bind with high affinity to the target receptor. The inhibitory constant (Ki) is derived from these experiments, representing the concentration of the test compound required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. The primary data indicates that Pancopride displays a high affinity for 5-HT3 receptors with a Ki value of 0.40 nM.[6]
2. Functional Assays: While binding assays reveal affinity, they do not elucidate the functional consequence of that binding (i.e., whether the compound acts as an agonist, antagonist, or inverse agonist). Functional assays measure the cellular response following receptor activation or inhibition. The choice of assay depends on the signaling pathway of the receptor subtype .[7][8][9][10]
-
For Gs- and Gi-coupled receptors (e.g., 5-HT1, 5-HT4, 5-HT5, 5-HT6, 5-HT7): Measurement of cyclic AMP (cAMP) levels is a common readout.[7][8][9][10] Agonist activation of Gs-coupled receptors increases cAMP, while activation of Gi-coupled receptors decreases it.[7]
-
For Gq-coupled receptors (e.g., 5-HT2 family): Assays measuring intracellular calcium mobilization or inositol phosphate (IP) accumulation are typically used.[11][12]
The results of these assays are often expressed as the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.
Comparative Analysis of Pancopride's Receptor Affinity Profile
| Receptor Subtype | Pancopride Binding Affinity (Ki) | Rationale and Potential Implications |
| 5-HT3 | 0.40 nM [6] | Primary Target. This high affinity confirms its role as a potent 5-HT3 receptor antagonist, responsible for its antiemetic effects. |
| 5-HT4 | Lower Affinity Expected | Pancopride is a benzamide derivative, a class of compounds that can interact with 5-HT4 receptors.[13][14] However, studies indicate it lacks a clinically relevant effect on lower esophageal sphincter pressure, a function modulated by 5-HT4 receptors, suggesting its affinity is likely not high enough to elicit a strong functional response at therapeutic doses.[13] |
| Dopamine D2 | No Measurable Activity[6] | Unlike the older antiemetic metoclopramide, Pancopride shows no significant antidopaminergic activity, which is a key advantage in avoiding extrapyramidal side effects.[6] |
| Other 5-HT Subtypes (5-HT1, 5-HT2, etc.) | Significantly Lower Affinity Expected | As a selective antagonist, it is designed to have much lower affinity for other serotonin receptor subtypes to minimize off-target effects. Comprehensive screening would be necessary to confirm the exact Ki values. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms underlying these assessments, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for determining receptor cross-reactivity.
Caption: Signaling pathways of key serotonin receptor subtypes.
Sources
- 1. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 2. Frontiers | Recent advances in understanding adverse effects associated with drugs targeting the serotonin receptor, 5-HT GPCR [frontiersin.org]
- 3. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey [mdpi.com]
- 4. Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Pancopride, a potent and long-acting 5-HT3 receptor antagonist, is orally effective against anticancer drug-evoked emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. innoprot.com [innoprot.com]
- 13. Lack of effect of a 5-HT3 antagonist, pancopride, on lower oesophageal sphincter pressure in volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prucalopride: a new drug for the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Pancopride and newer generation antiemetics
This comparative guide provides a technical analysis of Pancopride (LAS 30451) , a potent selective 5-HT3 receptor antagonist, versus newer generation antiemetic agents (specifically second-generation 5-HT3 antagonists like Palonosetron and NK1 receptor antagonists).[1]
Executive Summary & Mechanism of Action
Pancopride (LAS 30451) is a substituted benzamide derivative that functions as a highly selective, potent antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1] Historically developed to overcome the side-effect profile of non-selective agents like metoclopramide (which carries antidopaminergic risks such as extrapyramidal symptoms), Pancopride demonstrates high affinity for 5-HT3 receptors in the Chemoreceptor Trigger Zone (CTZ) and vagal afferents.
However, the landscape of antiemetic therapy has evolved. Newer generation agents , particularly Palonosetron (2nd generation 5-HT3 antagonist) and Aprepitant/Rolapitant (NK1 receptor antagonists), address the limitations of 1st generation antagonists—specifically the control of delayed chemotherapy-induced nausea and vomiting (CINV).
Mechanistic Differentiation[1][2]
-
Pancopride (1st Gen Profile): Functions primarily via competitive inhibition of the 5-HT3 receptor ion channel. It is highly effective in the acute phase (0–24h) where serotonin release is the dominant driver.
-
Palonosetron (2nd Gen): Exhibits allosteric binding and positive cooperativity.[1] It triggers receptor internalization and has a significantly longer half-life (~40h vs. ~4-6h for older agents), providing efficacy in the delayed phase.[1]
-
NK1 Antagonists (e.g., Aprepitant): Block the binding of Substance P to Neurokinin-1 (NK1) receptors, a pathway distinct from serotonin and critical for preventing delayed emesis.[1]
Signaling Pathway Visualization
The following diagram illustrates the convergence of emetic signals in the dorsal vagal complex and the distinct intervention points for Pancopride versus newer agents.
Caption: Schematic of the emetic reflex arc showing intervention points for Pancopride (5-HT3 competitive inhibition) vs. NK1 antagonists (Substance P blockade).[1]
Comparative Performance Data
The following data synthesizes binding affinity (Ki) and clinical efficacy metrics. Pancopride is characterized by high affinity compared to standard first-generation agents (like Ondansetron) but differs kinetically from Palonosetron.[1]
Table 1: Pharmacological Profile Comparison
| Feature | Pancopride (LAS 30451) | Palonosetron (Newer Gen) | Aprepitant (NK1 Antagonist) |
| Primary Target | 5-HT3 Receptor | 5-HT3 Receptor | NK1 Receptor |
| Binding Mechanism | Competitive Antagonist | Allosteric / Irreversible-like | Competitive Antagonist |
| Receptor Affinity ( | 0.40 nM [1] | 0.04 nM ( | ~0.1 nM (hNK1) |
| Half-Life ( | ~4–8 hours (Species dependent) | ~40 hours | ~9–13 hours |
| Acute Efficacy (0-24h) | High (Comparable to Ondansetron) | High | Moderate (Adjunct use) |
| Delayed Efficacy (>24h) | Low/Moderate | High | High |
| Antidopaminergic Activity | Negligible (High Selectivity) | Negligible | Negligible |
Experimental Insight:
Pancopride displays a
Experimental Protocols
To validate the comparative efficacy and affinity of Pancopride against newer agents, two core experimental workflows are recommended: a Radioligand Binding Assay (in vitro) and a Cisplatin-Induced Emesis Model (in vivo).
Protocol A: 5-HT3 Receptor Radioligand Binding Assay
Objective: Determine the equilibrium dissociation constant (
Reagents:
-
Tissue Source: Rat cerebral cortex membranes or HEK-293 cells stably expressing human 5-HT3 receptors.[1]
-
Radioligand:
-GR65630 (Specific Activity ~80 Ci/mmol).[1] -
Non-specific displacer: Ondansetron (10 µM) or Tropisetron.[1]
Workflow:
-
Membrane Preparation:
-
Incubation:
-
Prepare assay tubes: Total binding (
-ligand only), Non-specific binding (Ligand + Excess Displacer), and Test compounds (Pancopride/Palonosetron at to M).[1] -
Incubate at 25°C for 60 minutes (Equilibrium is critical).
-
-
Filtration:
-
Analysis:
Protocol B: In Vivo Cisplatin-Induced Emesis (Ferret/Dog Model)
Objective: Differentiate Acute vs. Delayed efficacy.
Workflow:
-
Acclimatization: Animals (Ferret or Beagle dog) are acclimatized to the observation cage.
-
Pre-treatment (T = -30 min):
-
Induction (T = 0): Administer Cisplatin (10 mg/kg IV for ferret; 3 mg/kg IV for dog) to induce high-grade emesis.[1]
-
Observation:
-
Acute Phase (0–24h): Count retching and vomiting episodes.[1]
-
Delayed Phase (24–72h): Continue monitoring (critical for distinguishing newer generation efficacy).
-
-
Data Analysis: Plot cumulative emetic events. Pancopride is expected to suppress acute events effectively but may show "breakthrough" emesis in the delayed phase compared to Palonosetron.
Experimental Workflow Diagram
The following DOT diagram visualizes the logical flow of the Binding Assay protocol to ensure reproducibility.
Caption: Workflow for 5-HT3 Radioligand Binding Assay to determine Ki values of Pancopride.
References
-
Fernandez, A. G., et al. (1991).[1] "Pancopride, a potent and long-acting 5-HT3 receptor antagonist, is orally effective against anticancer drug-evoked emesis."[1][2] PubMed.[1] Available at: [Link]
-
Rojas, C., et al. (2014).[1][3] "Palonosetron versus older 5-HT3 receptor antagonists for nausea prevention in patients receiving chemotherapy." Clinical Pharmacology. Available at: [Link]
-
Navari, R. M. (2015).[1] "Aprepitant: a neurokinin-1 receptor antagonist for the treatment of chemotherapy-induced nausea and vomiting." Expert Review of Anticancer Therapy. Available at: [Link]
-
Katzung, B. G. (2021).[1] Basic and Clinical Pharmacology. 15th Edition.[1] McGraw-Hill Education.[1] (Chapter on Antiemetic Agents).
-
ClinicalTrials.gov . "Prevention of highly emetogenic chemotherapy-induced vomiting: Pancopride vs Dexamethasone." Available at: [Link]
Sources
A Researcher's Guide to the Proper Disposal of Pancopride and Novel Research Chemicals
A Note on "Pancopride": As a Senior Application Scientist, my primary commitment is to your safety and the integrity of your research. A thorough search of chemical databases and safety literature has not identified a compound named "Pancopride." This suggests the name may be an internal project code, a newly synthesized molecule, or a fictional name for this instructional exercise.
This guide is therefore structured as a framework for the safe disposal of any novel or poorly documented research chemical, using "Pancopride" as our working example. The principles outlined here are universal and grounded in established safety protocols. The ultimate authority for any chemical is its Safety Data Sheet (SDS); if an SDS for Pancopride exists, it supersedes this general guidance.[1][2][3]
Part 1: The Precautionary Principle in Chemical Waste Management
When dealing with a novel or uncharacterized compound like Pancopride, the foundational principle is precaution. Assume the substance is hazardous until proven otherwise. This means handling it with the appropriate personal protective equipment (PPE) and ensuring that all waste generated—from the pure compound to contaminated consumables—is managed as regulated hazardous waste.[4] A comprehensive waste management plan is a prerequisite for safe and compliant laboratory operations.[5]
Part 2: Hazard Characterization and Waste Classification
Before disposal, you must determine the potential hazards of the waste. This process, known as a hazardous waste determination, is a requirement under the Resource Conservation and Recovery Act (RCRA) and is the responsibility of the waste generator.[6][7]
Step 1: Locate the Safety Data Sheet (SDS) The SDS is the most critical document for any chemical.[1][3] It contains specific information on hazards, handling, and disposal considerations (Section 13).[2] If you have an SDS for Pancopride, refer to it first. If not, proceed to the next step.
Step 2: Assess RCRA Characteristics If an SDS is unavailable, you must assess the waste for the four RCRA characteristics of hazardous waste[6]:
-
Ignitability: Can it easily catch fire? (e.g., liquids with a flash point <60°C).[6]
-
Corrosivity: Is it highly acidic (pH ≤ 2) or basic (pH ≥ 12.5)?[6]
-
Reactivity: Is it unstable, explosive, or does it react violently with water?[6]
-
Toxicity: Is it harmful if ingested or absorbed? Does it contain specific contaminants (like heavy metals) that could leach into groundwater?[6]
Step 3: Check for "Listed" Waste Status The EPA also maintains lists of wastes from specific industrial processes (K-list), non-specific sources (F-list), and discarded commercial chemical products (P-list and U-list for acutely toxic and toxic wastes, respectively).[7][8][9][10] As a research chemical, unused Pancopride could fall under the P- or U-list if its active ingredient is listed.[5][8]
Waste Characterization Summary for "Pancopride" (Hypothetical)
| Waste Stream | Presumed Hazard Class | EPA Waste Code (Example) | Container & Labeling Requirement | Disposal Path |
| Pure, Unused Pancopride | Acutely Toxic (Assumed) | P-List (Hypothetical) | Secure, sealed container labeled "HAZARDOUS WASTE: Pancopride (Acutely Toxic)" | EHS Pickup for Incineration |
| Solutions of Pancopride in Organic Solvent (e.g., Methanol) | Ignitable, Toxic | D001, F003 | Flammable liquid compatible container labeled "HAZARDOUS WASTE: Pancopride/Methanol Solution" | EHS Pickup for Incineration |
| Contaminated Labware (Pipette tips, vials) | Solid Toxic Waste | U-List (Hypothetical) | Puncture-proof sharps container or sealed bag inside a solid waste drum, labeled "HAZARDOUS WASTE: Pancopride Contaminated Debris" | EHS Pickup for Incineration |
| Contaminated PPE (Gloves, lab coat) | Solid Toxic Waste | U-List (Hypothetical) | Sealed bag inside a solid waste drum, labeled "HAZARDOUS WASTE: Pancopride Contaminated PPE" | EHS Pickup for Incineration |
Part 3: Disposal Workflow and Procedures
Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and ensure compliant disposal.[11][12][13] Never mix incompatible waste streams.[11]
Pancopride Waste Management Workflow
Caption: Decision workflow for segregating Pancopride waste streams.
Step-by-Step Disposal Protocol
-
Container Selection: Use only containers that are compatible with the chemical waste being stored.[14][15] The container must be in good condition with a secure, leak-proof lid.[12][14][15]
-
Labeling: The moment the first drop of waste enters a container, it must be labeled.[16] The label must include the words "Hazardous Waste," the full chemical names of all constituents (no formulas or abbreviations), and their approximate percentages.[14][16]
-
Accumulation: Keep waste containers closed at all times except when adding waste.[11][14] Store containers in a designated Satellite Accumulation Area (SAA) within the lab, which is at or near the point of generation and under the control of laboratory personnel.[12][14][17]
-
Segregation: Store waste containers in secondary containment (such as a spill tray) and segregate them by hazard class (e.g., keep acids away from bases, and flammables away from oxidizers).[11][12][14]
-
Request Pickup: Once a container is nearly full (e.g., 90%), or within six months of the accumulation start date, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.[4][12][14] Do not dispose of chemical waste down the sink or in the regular trash.[7][11][18]
Part 4: Decontamination
Effective decontamination is crucial when working with potent or novel compounds.[19] Surfaces, glassware, and equipment must be cleaned to a safe level.
Decontamination Protocol:
-
Initial Gross Cleaning: Remove visible residue by wiping with a solvent-moistened cloth or towel. The choice of solvent should be based on the solubility of Pancopride.
-
Chemical Inactivation (if possible): If a known deactivating agent exists (e.g., a solution that breaks down the compound), apply it to the surface. For many novel compounds, this will not be known. A common approach for potent compounds is to use a solution like a strong bleach (hypochlorite) followed by a neutralizer, but this must be tested for compatibility first.[20][21]
-
Surface Wiping: Clean the surface using a validated wiping technique. Use a suitable cleaning solution and wipe in one direction with linear, overlapping strokes. Repeat this process 6-7 times with a new wipe each time to achieve maximum efficiency.[22]
-
Final Rinse: Perform a final rinse with an appropriate solvent (e.g., 70% ethanol or purified water) to remove any residues from the cleaning agents.
-
Waste Disposal: All wipes, cleaning materials, and PPE used during decontamination must be disposed of as hazardous waste.[18]
Part 5: Trust Through Verification
Your disposal protocols should be a self-validating system. This means maintaining meticulous records.[13] Log every container of waste generated, including its contents, date, and pickup request number.[18] Conduct and document weekly inspections of your SAAs to check for leaks, proper labeling, and container integrity.[12][14] This documentation is not just a regulatory requirement; it is the cornerstone of a safe and trustworthy laboratory environment.
References
- Classifying Hazardous Waste Disposal: Important Things You Should Know.Vertex AI Search.
-
Laboratory Hazardous Chemical Waste Guidelines. University of California, Irvine Environmental Health & Safety.[Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research.[Link]
-
Laboratory Hazardous Waste: What You and Your Staff Need to Know. Daniels Health.[Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.[Link]
-
Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. ACS Publications - Organic Process Research & Development.[Link]
-
Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. U.S. Environmental Protection Agency.[Link]
-
Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. ACS Publications - Organic Process Research & Development.[Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.[Link]
-
Laboratory Waste Disposal. Environmental Marketing Services.[Link]
-
Chemical Waste. The University of Texas at Austin Environmental Health and Safety.[Link]
-
The 4 Types of Hazardous Waste. Environmental Hazards Services.[Link]
-
SDS for Chemicals: Your Complete Safety Data Sheet Guide. ALIT Technologies.[Link]
-
Hazardous Waste Determination. Columbia University Research.[Link]
-
Best Practices for Pharmaceutical Waste. Pharma Manufacturing.[Link]
-
Chemical Hazardous Waste Spotlight. George Washington University Environmental Health and Safety.[Link]
-
CLASSIFICATION OF WASTES AND THEIR DISPOSAL. Middle East Technical University.[Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.[Link]
-
EHS 200.04 Chemical Waste Management Procedures. LSU Health New Orleans.[Link]
-
Disposal of Chemical Waste. The University of Maryland, Baltimore.[Link]
-
Regulation of Laboratory Waste. American Chemical Society.[Link]
-
How to Use Safety Data Sheets (SDS) in Practice. Intersolia.[Link]
-
How to Handle Research Compounds Safely. Maxed Out Compounds.[Link]
-
Validation of Cleaning Procedures for Highly Potent Drugs. I. Losoxantrone. Taylor & Francis Online.[Link]
-
Waste Management and Recycling Strategies in Pharma- Chemical Industries. Zenodo.[Link]
-
Safety Data Sheets. Chemical Safety.[Link]
-
GUIDANCE ON THE PREPARATION OF SAFETY DATA SHEETS (SDS). United Nations Economic Commission for Europe.[Link]
-
Decontamination methods. Fiveable.[Link]
-
Conditions under which a safety data sheet must be supplied. MSDS Europe.[Link]
-
SGD Pharma's waste management sets new standard amidst tighter EU rules. Manufacturing Chemist.[Link]
-
Innovative Techniques for Pharmaceutical Waste Management: Enhancing Drug Recovery and Environmental Sustainability. Bentham Science.[Link]
-
Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs. ACS Omega.[Link]
-
Treating Active Pharmaceutical Ingredients in Manufacturing Wastewater. Water Technology.[Link]
-
A review: Analytical methods in pharmaceutical waste and its chemical hazards in environmental management. ResearchGate.[Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management.[Link]
-
Chemical Waste Disposal Procedures. Virginia Tech Environmental, Health, & Safety.[Link]
Sources
- 1. alit-tech.com [alit-tech.com]
- 2. intersolia.com [intersolia.com]
- 3. chemicalsafety.com [chemicalsafety.com]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. Laboratory Hazardous Waste: What You and Your Staff Need to Know [trihazsolutions.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. ehs.howard.edu [ehs.howard.edu]
- 8. hawkinsandscott.co.uk [hawkinsandscott.co.uk]
- 9. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 10. leadlab.com [leadlab.com]
- 11. ehs.uci.edu [ehs.uci.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. Laboratory Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 14. research.columbia.edu [research.columbia.edu]
- 15. Chemical Waste Disposal Procedures | Environmental Health and Safety | Virginia Tech [ehs.vt.edu]
- 16. Disposal of Chemical Waste - Policies and Procedures [umaryland.edu]
- 17. MedicalLab Management Magazine [medlabmag.com]
- 18. maxedoutcompounds.com [maxedoutcompounds.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. tandfonline.com [tandfonline.com]
- 21. fiveable.me [fiveable.me]
- 22. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
